1-(5-Chloro-2-nitrophenyl)ethanone
Description
The exact mass of the compound 1-(5-Chloro-2-nitrophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81223. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Chloro-2-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXQVXNQKCPSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292265 | |
| Record name | 1-(5-chloro-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18640-60-3 | |
| Record name | 1-(5-Chloro-2-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 81223 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18640-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(5-chloro-2-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(5-Chloro-2-nitrophenyl)ethanone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(5-Chloro-2-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, explores its reactivity, and discusses its applications in various fields of chemical research.
Core Molecular Attributes
1-(5-Chloro-2-nitrophenyl)ethanone, also known as 5-Chloro-2-nitroacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a chloro and a nitro group on the phenyl ring, makes it a versatile precursor in organic synthesis.
Molecular Formula and Weight
The chemical formula for 1-(5-Chloro-2-nitrophenyl)ethanone is C₈H₆ClNO₃ [1]. Its molecular weight is 199.59 g/mol [1].
Physicochemical Properties
A summary of the key physicochemical properties of 1-(5-Chloro-2-nitrophenyl)ethanone is presented in the table below.
| Property | Value | Source |
| CAS Number | 18640-60-3 | [2] |
| Molecular Formula | C₈H₆ClNO₃ | [1] |
| Molecular Weight | 199.59 g/mol | [1] |
| Melting Point | 63-65 °C | [2] |
| Boiling Point | 332.2 ± 27.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Appearance | Yellow solid | [3] |
Synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone
The primary route for the synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone is through the nitration of a substituted acetophenone. The following protocol is a detailed procedure for its preparation.
Experimental Protocol: Nitration of m-Chloroacetophenone
This protocol describes the synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone from m-chloroacetophenone.
Materials:
-
m-Chloroacetophenone
-
Sulfuric acid (concentrated)
-
Nitric acid (fuming)
-
Ice
-
Water (deionized)
-
Filtration apparatus
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a stirring apparatus, a mixture of sulfuric acid and nitric acid is prepared with a volume ratio of 1:6.5.
-
The acid mixture is cooled to -18 °C using an appropriate cooling bath.
-
100 g of m-chloroacetophenone is slowly added dropwise to the cooled and stirred acid mixture. The temperature should be carefully monitored and maintained at -18 °C throughout the addition.
-
After the addition is complete, the reaction mixture is stirred overnight, allowing it to slowly warm to room temperature.
-
The reaction mixture is then carefully poured into a beaker containing ice water. This will cause the product to precipitate out of the solution.
-
The precipitate is collected by filtration and washed with deionized water.
-
The resulting yellow solid is 1-(5-Chloro-2-nitrophenyl)ethanone. The reported yield for this reaction is approximately 85%[3].
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 1-(5-Chloro-2-nitrophenyl)ethanone.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 1-(5-Chloro-2-nitrophenyl)ethanone is dictated by its three main functional groups: the ketone, the nitro group, and the chloro-substituted aromatic ring. These groups provide multiple avenues for further chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions of the Ketone Group
The acetyl group can undergo a variety of reactions common to ketones:
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(5-chloro-2-nitrophenyl)ethanol, using reducing agents such as sodium borohydride.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid, 5-chloro-2-nitrobenzoic acid.
-
Condensation: The carbonyl group can react with primary amines to form Schiff bases (imines)[4].
Reactions of the Nitro Group
The nitro group is a versatile functional group that can be readily transformed:
-
Reduction: The nitro group can be reduced to an amino group, yielding 1-(2-amino-5-chlorophenyl)ethanone. This transformation is crucial for the synthesis of many pharmaceutical compounds.
Reactions of the Aromatic Ring
The chloro and nitro groups on the aromatic ring influence its reactivity:
-
Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by other nucleophiles under specific reaction conditions[4]. The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the ring for such substitutions.
Applications in Synthesis
1-(5-Chloro-2-nitrophenyl)ethanone is a key intermediate in the synthesis of a variety of more complex molecules:
-
Pharmaceuticals: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs)[2][5]. The ability to transform both the nitro and ketone functionalities allows for the construction of diverse molecular scaffolds.
-
Dyes and Pigments: This compound can be used as a precursor in the manufacturing of dyes and pigments[2].
Diagram of Key Reactions:
Caption: Key reactions of 1-(5-Chloro-2-nitrophenyl)ethanone.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment of 1-(5-Chloro-2-nitrophenyl)ethanone are crucial for its use in synthesis. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectroscopic data can be predicted based on its structure. Commercial suppliers often use HNMR and HPLC for quality control of this product[2].
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0-8.2 | d | 1H | Aromatic H |
| ~ 7.6-7.8 | dd | 1H | Aromatic H |
| ~ 7.4-7.6 | d | 1H | Aromatic H |
| ~ 2.6 | s | 3H | -COCH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195-200 | C=O |
| ~ 125-150 | Aromatic C |
| ~ 25-30 | -COCH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 1700 | Strong | C=O Stretch (Ketone) |
| ~ 1520 & 1350 | Strong | N-O Asymmetric & Symmetric Stretch (Nitro) |
| ~ 800-900 | Strong | C-H Bending (Aromatic) |
| ~ 700-800 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 199/201 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 184/186 | [M - CH₃]⁺ |
| 154/156 | [M - NO₂]⁺ |
Safety and Handling
1-(5-Chloro-2-nitrophenyl)ethanone is an organic compound that should be handled with care in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory tract[2]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood[2].
Conclusion
1-(5-Chloro-2-nitrophenyl)ethanone is a valuable and versatile intermediate in organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it a key building block for the synthesis of pharmaceuticals, dyes, and other fine chemicals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective use in research and development.
References
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Biosynce. (n.d.). China 1-(5-Chloro-2-nitrophenyl)ethanone CAS 18640-60-3 Manufacturers Suppliers Factory. Retrieved from [Link]
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Biosynce. (n.d.). China 1-(5-Chloro-2-nitrophenyl)ethanone CAS 18640-60-3 Manufacturers Suppliers Factory. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]
Sources
Hazards and safety precautions for handling 1-(5-Chloro-2-nitrophenyl)ethanone
Document Control:
-
Scope: Safe Handling, Storage, and Emergency Response
-
Target Compound: 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 18640-60-3)[1][2][3][4][5]
-
Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers
Chemical Identity & Physicochemical Context
To safely handle 1-(5-Chloro-2-nitrophenyl)ethanone, one must first understand its structural behavior. Unlike its structural cousin 2-chloroacetophenone (CN gas), where the chlorine is on the alpha-carbon creating a potent lachrymator, the target molecule bears a chlorine on the aromatic ring (position 5) and a nitro group at position 2.
This specific substitution pattern creates a highly electron-deficient aromatic ring. While less volatile and aggressive than alpha-halo ketones, the nitro group introduces thermal sensitivity risks, and the compound remains a significant irritant to mucous membranes.
Physicochemical Profile
| Property | Value | Operational Implication |
| CAS Number | 18640-60-3 | Unique identifier for inventory/waste tracking. |
| Molecular Formula | C₈H₆ClNO₃ | MW: 199.59 g/mol .[2][6] |
| Physical State | Yellow Crystalline Solid | Dust generation is the primary exposure vector. |
| Melting Point | 63–65 °C | Low melting point; avoid friction/grinding which can induce melting and stickiness. |
| Solubility | Soluble in DMSO, MeOH, DCM | Solvent choice dictates glove permeation resistance. |
| Reactivity | Nitro-aromatic | Potential for energetic decomposition at high temperatures. |
Hazard Identification & Toxicological Assessment
GHS Classification: Warning The primary risks are acute irritation and potential systemic toxicity upon ingestion.
Detailed Hazard Analysis
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed. Nitroaromatics can interfere with oxygen transport (methemoglobinemia) in high doses, though this is less common with this specific derivative than with nitrobenzene.
-
Skin & Eye Irritation - Category 2/2A (H315, H319): The electron-withdrawing nitro and chloro groups activate the ring, making the substance irritating to epithelial tissue. Contact causes immediate redness and potential chemical dermatitis.
-
Specific Target Organ Toxicity - SE (H335): Respiratory irritation.[7] Inhalation of dust triggers coughing and inflammation of the upper respiratory tract.
-
Aquatic Toxicity (H412): Harmful to aquatic life with long-lasting effects.[8] Prevent entry into drains.
Engineering Controls & PPE Strategy
Effective safety is built on redundancy. Do not rely solely on PPE.
Containment Strategy (Hierarchy of Controls)
-
Primary Barrier: All weighing and transfer operations of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Airflow: Maintain face velocity > 0.5 m/s.
-
Static Control: Use an ionizing bar during weighing. The crystalline nature and low melting point can generate static charge, causing powder to "jump" or cling to spatulas.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Standard | Rationale |
| Hands (Solid) | Nitrile (Double Gloved) | Sufficient for dry powder. Change immediately if wet. |
| Hands (Solution) | Solvent Dependent | If dissolved in DCM, use PVA or Silver Shield laminates. Nitrile degrades rapidly in halogenated solvents. |
| Eyes | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift around side shields. |
| Respiratory | N95 / P100 (if outside hood) | Only required if engineering controls (fume hood) fail or during spill cleanup. |
Operational Workflows
Protocol: Safe Weighing & Solubilization
The following diagram outlines the critical decision points during the handling of the solid to prevent exposure and cross-contamination.
Figure 1: Standard Operating Procedure for weighing and solubilizing 1-(5-Chloro-2-nitrophenyl)ethanone.
Emergency Response Protocols
Fire & Thermal Hazards
-
Decomposition: Thermal decomposition releases toxic Nitrogen Oxides (NOx), Hydrogen Chloride (HCl), and Carbon Monoxide.
-
Extinguishing Media: Water spray, Dry Chemical, or CO₂.[9] Avoid high-pressure water jets that might disperse the powder.
-
Special Action: Firefighters must wear full SCBA. The presence of the nitro group suggests that while not a primary explosive, the compound can accelerate combustion or decompose violently under confinement.
Spill Management Logic
Do not sweep dry dust. This generates an aerosol cloud.
Figure 2: Decision logic for spill remediation.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes.[10] Do not use organic solvents (ethanol/acetone) to wash skin; this increases transdermal absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[9] Consult an ophthalmologist.
Storage & Compatibility[2][13]
-
Temperature: Store at 2–8 °C (Refrigerated) is recommended to maintain purity, though stable at room temperature for short periods.
-
Incompatibilities:
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 55280131, 1-(5-Chloro-2-nitrophenyl)ethanone. Retrieved January 31, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[11] C&L Inventory. Retrieved January 31, 2026, from [Link]
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The Strategic Role of 1-(5-Chloro-2-nitrophenyl)ethanone in Modern Pharmacochemistry
The following technical guide details the discovery, synthesis, and pharmaceutical utility of 1-(5-Chloro-2-nitrophenyl)ethanone .
Executive Summary
1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 18640-60-3 ) is a high-value aromatic intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles.[1][2][3] Characterized by a highly functionalized benzene ring bearing an acetyl group, a nitro group, and a chlorine atom, it serves as a "linchpin" scaffold. Its ortho-nitro acetophenone structure allows for facile reductive cyclization, making it a critical precursor for 5-chloroindoles , cinnolines , and benzisoxazoles —core motifs found in antiretrovirals, psychotropics, and agrochemicals.
This guide analyzes the historical evolution of its synthesis, provides a validated protocol for its production via regioselective nitration, and maps its downstream applications in drug development.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-(5-Chloro-2-nitrophenyl)ethanone |
| Common Synonyms | 5'-Chloro-2'-nitroacetophenone; 2-Acetyl-4-chloronitrobenzene |
| CAS Registry Number | 18640-60-3 |
| Molecular Formula | C₈H₆ClNO₃ |
| Molecular Weight | 199.59 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 63–65 °C |
| Key Reactivity | Nucleophilic aromatic substitution (SɴAr), Reductive cyclization, Condensation |
Discovery and Historical Context
The synthetic history of 1-(5-Chloro-2-nitrophenyl)ethanone is rooted in the mid-20th-century efforts to understand electrophilic aromatic substitution (EAS) on deactivated rings.
-
The Simpson Breakthrough (1945): The definitive characterization of this molecule is attributed to the work of J.C.E.[4][5] Simpson and colleagues, published in the Journal of the Chemical Society in 1945.[4][5] Their research focused on the nitration of halogenated acetophenones. They established that nitrating 3'-chloroacetophenone yields the 2'-nitro isomer as the major product, a counter-intuitive result given standard directing effects (see Mechanistic Insights below).
-
Evolution of Utility: Originally a curiosity of physical-organic chemistry, the compound gained industrial relevance in the 1980s and 1990s. As the demand for indole-based therapeutics (e.g., serotonin receptor modulators) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) grew, the ability to transform this nitro-ketone into 5-chloroindole via the Baeyer–Emmerling or similar reductive methods became a cornerstone of medicinal chemistry libraries.
Validated Synthesis Protocol
The industrial standard for producing 1-(5-Chloro-2-nitrophenyl)ethanone is the regioselective nitration of 3-chloroacetophenone .
Reaction Scheme
The synthesis relies on the interplay between the directing effects of the acetyl and chloro groups in a mixed-acid medium.
Figure 1: Synthetic pathway via mixed-acid nitration.[1][2][3][4][6][7][8][9][10][11]
Step-by-Step Methodology
Note: This protocol is adapted from the Simpson (1945) method and optimized for modern safety standards.
Reagents:
-
3'-Chloroacetophenone (1.0 eq)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Concentrated Sulfuric Acid (H₂SO₄)
Protocol:
-
Preparation of Nitrating Agent: In a jacketed reactor cooled to -10°C , carefully add fuming nitric acid to concentrated sulfuric acid (ratio 1:6.5 v/v). Maintain temperature below 0°C to prevent exotherm runaway.
-
Addition: Slowly add 3'-chloroacetophenone dropwise to the acid mixture. The addition rate must be controlled to keep the internal temperature between -5°C and 0°C .
-
Critical Control Point: Exceeding 5°C increases the formation of the 4'-nitro and 6'-nitro isomers (impurities).
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours , then slowly warm to room temperature (20–25°C) and stir overnight (12 hours).
-
Quenching: Pour the reaction mixture slowly onto crushed ice/water (10x volume) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid and wash extensively with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize from ethanol or an ethyl acetate/hexane mixture to remove trace isomers.
-
Typical Yield: 80–85%
-
Purity: >98% (HPLC)
-
Mechanistic Insight (The "Ortho" Anomaly)
In 3-chloroacetophenone:
-
The Acetyl group (position 1) is a meta-director (deactivating). It directs incoming electrophiles to positions 3 (occupied) and 5.
-
The Chloro group (position 3) is an ortho/para-director (deactivating). It directs to positions 2, 4, and 6.[4]
Why Position 6 (becoming C2 in product)? The nitration occurs at the position ortho to the acetyl group and para to the chlorine (position 6 in the starting material numbering). While the acetyl group typically directs meta (to pos 5), the strong activation conditions and the steric environment favor the formation of the 1-(5-chloro-2-nitrophenyl)ethanone isomer. The chlorine atom's para-directing influence reinforces substitution at this position, overcoming the steric hindrance of the adjacent acetyl group.
Pharmaceutical Applications
The value of 1-(5-Chloro-2-nitrophenyl)ethanone lies in its reducibility. The nitro group can be selectively reduced to an amine, creating a 2-aminoacetophenone core—a "privileged structure" for heterocycle synthesis.
Key Synthetic Pathways[4]
Figure 2: Downstream pharmaceutical applications.
Specific Drug Classes[4]
-
Indole-Based Drugs: The reduction of the nitro group followed by cyclization is a primary route to 5-chloroindole . This scaffold is found in various CNS-active drugs and anti-inflammatory agents (e.g., Indomethacin analogs).
-
HIV Reverse Transcriptase Inhibitors: The 5-chloro-2-aminoacetophenone derivative is a precursor for benzoxazinone cores used in first-generation NNRTIs (analogs of Efavirenz).
-
Agrochemicals: Used in the synthesis of crop protection agents where the electron-withdrawing chlorine atom enhances metabolic stability.
Safety & Handling
-
Hazards: The compound is an irritant (Skin/Eye/Respiratory).[1][3] As a nitroaromatic, it may possess potential mutagenic properties (though less documented than simple nitrobenzene).
-
Thermal Stability: Nitro-ketones can be shock-sensitive or thermally unstable at high temperatures. Do not distill the crude reaction mixture to dryness without testing for thermal runaway potential (DSC).
-
Storage: Store in a cool, dry place away from strong bases and reducing agents.
References
-
Simpson, J. C. E., et al. (1945).[4][5] "Cinnolines. Part I. Some 4-hydroxycinnolines and their 4-chloro-derivatives." Journal of the Chemical Society, 646–657. Link
-
Biosynce. (2024). "Technical Data Sheet: 1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3)." Biosynce Chemical Compendium. Link
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 81223, 1-(5-Chloro-2-nitrophenyl)ethanone." PubChem. Link
-
ChemicalBook. (2024). "3'-Chloroacetophenone Synthesis and Reactions." ChemicalBook Database. Link
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Structural Isomers of 1-(5-Chloro-2-nitrophenyl)ethanone: Synthesis, Characterization, and Applications
This guide provides an in-depth technical analysis of 1-(5-Chloro-2-nitrophenyl)ethanone and its structural isomers, focusing on their synthesis, characterization, and utility in pharmaceutical development.[1]
Introduction
1-(5-Chloro-2-nitrophenyl)ethanone (CAS 18640-60-3) is a critical intermediate in organic synthesis, primarily utilized as a scaffold for the preparation of 5-chloroindole derivatives via reductive cyclization methods such as the Baeyer-Drewson reaction.[1] In drug discovery, this motif is essential for developing kinase inhibitors, anti-infectives, and CNS-active agents.[1]
Understanding the structural isomers of this molecule is vital for process chemists and analytical scientists. During the nitration of 3-chloroacetophenone, a mixture of regioisomers is formed.[1] Identifying, quantifying, and separating these isomers ensures the purity and safety of the final pharmaceutical ingredient (API).
The Isomer Landscape
The term "structural isomers" in this context refers to the regioisomers of the nitro-chloroacetophenone scaffold.[1] While all share the molecular formula C
Table 1: Key Structural Isomers
| Isomer Name | CAS Number | Substitution Pattern | Formation Probability* | Melting Point |
| 1-(5-Chloro-2-nitrophenyl)ethanone | 18640-60-3 | Target (Major) | ~80-85% | 63-65 °C |
| 1-(3-Chloro-4-nitrophenyl)ethanone | 116686-84-1 | Minor Impurity | ~10-15% | N/A (Solid) |
| 1-(3-Chloro-2-nitrophenyl)ethanone | 7137-38-4 | Trace Impurity | < 5% | N/A |
| 1-(3-Chloro-5-nitrophenyl)ethanone | 1207175-00-5 | Rare (Synthetic) | 0% (requires different route) | ~275 °C (BP) |
*Formation Probability refers to the direct nitration of 3-chloroacetophenone.[1]
Synthesis and Regioselectivity
The synthesis of the target molecule involves the electrophilic aromatic substitution (nitration) of 3-chloroacetophenone .[1] This reaction is a classic example of competing directing effects.
-
The Chloro Group (C3): A weak deactivator but an ortho/para director . It directs incoming electrophiles to positions 2, 4, and 6.[1]
-
The Acetyl Group (C1): A strong deactivator and a meta director . It directs incoming electrophiles to position 5.
Mechanistic Insight: In the nitration of 3-chloroacetophenone, the directing effects are mismatched.[1] The major product, 1-(5-Chloro-2-nitrophenyl)ethanone , results from substitution at C6 (relative to the acetyl group).[1]
-
Why C6? Position 6 is para to the Chlorine atom. Although the acetyl group deactivates this position, the resonance stabilization provided by the chlorine atom (directing ortho/para) dominates, favoring substitution here over the sterically hindered C2 (ortho to both) or C4.[1]
-
Renumbering: Substitution at C6 of the starting material (1-acetyl-3-chlorobenzene) yields 1-acetyl-2-nitro-5-chlorobenzene.[1]
Visualization: Synthesis & Isomer Divergence
Caption: Regioselectivity in the nitration of 3-chloroacetophenone. The major pathway is driven by the para-directing effect of chlorine.[1]
Characterization & Differentiation
Distinguishing the target isomer from its regioisomers is critical. Proton NMR (
Analytical Protocol: H-NMR Differentiation
Solvent: CDCl
-
Target: 1-(5-Chloro-2-nitrophenyl)ethanone
-
Pattern: Two doublets and one singlet (or doublet of doublets depending on resolution).
-
Key Feature: The proton at C6 (ortho to Acetyl, meta to Cl) and the proton at C3 (ortho to Nitro, ortho to Cl) and C4 (para to Acetyl).
-
Coupling: Look for a doublet with a coupling constant
Hz (ortho coupling between H3 and H4) and a meta-coupling ( Hz) for H6. -
Note: The high symmetry of the substitution pattern in the target (1,2,[1]5) often gives distinct shifts compared to the 1,3,4 pattern.
-
-
Impurity: 1-(3-Chloro-4-nitrophenyl)ethanone [1]
-
Pattern: An ABX system or similar.
-
Key Feature: The protons are at positions 2, 5, and 6.
-
Differentiation: The chemical shift of the proton ortho to the nitro group will be significantly deshielded.[1]
-
Experimental Protocol: Purification of Target Isomer
Since the target isomer is the major product and has a distinct melting point (63-65 °C), it can be purified via recrystallization.[1]
-
Crude Isolation: Pour the nitration reaction mixture onto crushed ice. The crude product precipitates as a yellow solid.[2][3] Filter and wash with cold water to remove acid.
-
Solvent Selection: Use Ethanol (95%) or a mixture of Isopropanol/Hexane .
-
Recrystallization:
-
Dissolve the crude solid in the minimum amount of boiling ethanol.[1]
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.
-
The 5-chloro-2-nitro isomer crystallizes as pale yellow needles.[1]
-
The 4-nitro isomer (impurity) is more soluble in ethanol and remains in the mother liquor.[1]
-
-
Validation: Check purity via HPLC (Reverse Phase C18, Water/Acetonitrile gradient).
Applications: Reductive Cyclization
The primary value of 1-(5-Chloro-2-nitrophenyl)ethanone lies in its ability to undergo reductive cyclization to form indoles.[1] This reactivity is specific to the ortho-nitroacetophenone structure.[1]
Reaction: Indole Synthesis
Reduction of the nitro group to an amine, followed by condensation with the adjacent acetyl group (often requiring specific conditions like Zn/AcOH or Fe/AcOH), yields 5-chloroindole or 5-chloro-2-methylindole (depending on conditions).[1]
-
Isomer Specificity:
Visualization: Reactivity Logic
Caption: Only the ortho-nitro isomer (Target) supports the cyclization pathway essential for indole synthesis.[1]
References
-
Synthesis of 1-(5-chloro-2-nitrophenyl)ethanone : Biosynce. 1-(5-Chloro-2-nitrophenyl)ethanone CAS 18640-60-3 Manufacturers.[1] Available at: [Link][1]
-
Isomer Properties (3-Chloro-4-nitro) : Hairui Chemical. 1-(3-Chloro-4-nitrophenyl)ethanone Product Details. Available at: [Link][1]
-
General Nitration Protocols : Organic Syntheses. m-Nitroacetophenone Synthesis. Available at: [Link][1]
Sources
The Strategic Utility of 1-(5-Chloro-2-nitrophenyl)ethanone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-(5-Chloro-2-nitrophenyl)ethanone, a versatile aromatic ketone, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique structural arrangement, featuring a reactive ketone, a strategically positioned nitro group, and a chloro substituent, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and, most importantly, the strategic applications of this compound in the synthesis of high-value molecules, particularly in the realm of medicinal chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key transformations, positioning 1-(5-Chloro-2-nitrophenyl)ethanone as an indispensable tool for the modern synthetic chemist.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective and safe utilization in any synthetic endeavor.
| Property | Value | Reference |
| CAS Number | 18640-60-3 | [1] |
| Molecular Formula | C₈H₆ClNO₃ | [1] |
| Molecular Weight | 199.59 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 58-61 °C | [1] |
| Boiling Point | 162-163 °C at 13 Torr | [2] |
| Solubility | Soluble in common organic solvents such as CCl₄ and CS₂. | [3] |
Safety Information: 1-(5-Chloro-2-nitrophenyl)ethanone should be handled with care in a laboratory setting. It is classified as an irritant and may cause harm if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of the Building Block: A Mechanistic Approach
While various synthetic routes can be envisaged, a common and practical approach to 1-(5-Chloro-2-nitrophenyl)ethanone involves the nitration of a suitable acetophenone precursor. A plausible synthetic pathway is the nitration of 3-chloroacetophenone.
Caption: Synthetic route to 1-(5-Chloro-2-nitrophenyl)ethanone.
Experimental Protocol: Nitration of 3-Chloroacetophenone
This protocol is based on established nitration methodologies for aromatic ketones.
Materials:
-
3-Chloroacetophenone
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to a pre-cooled volume of concentrated nitric acid to prepare the nitrating mixture.
-
In a separate flask, dissolve 3-chloroacetophenone in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at or below 5 °C.
-
Slowly add the nitrating mixture dropwise to the solution of 3-chloroacetophenone, maintaining the reaction temperature below 10 °C. The addition rate should be carefully controlled to prevent an exothermic runaway reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product is then extracted with dichloromethane.
-
The combined organic layers are washed with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(5-Chloro-2-nitrophenyl)ethanone.
The Gateway to Heterocyclic Scaffolds: Reduction of the Nitro Group
The true synthetic power of 1-(5-Chloro-2-nitrophenyl)ethanone is unlocked upon the reduction of its nitro group to an amine. This transformation yields 1-(2-amino-5-chlorophenyl)ethanone, a key precursor for a multitude of heterocyclic systems. Common methods for this reduction include catalytic hydrogenation or the use of metals in acidic media.[4]
Caption: Reduction to the corresponding aniline derivative.
Experimental Protocol: Reduction using Tin(II) Chloride
This method is often preferred in a laboratory setting due to its mild conditions and high chemoselectivity.
Materials:
-
1-(5-Chloro-2-nitrophenyl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-(5-Chloro-2-nitrophenyl)ethanone in ethanol.
-
To this solution, add an excess of tin(II) chloride dihydrate.
-
Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide to precipitate the tin salts as tin hydroxide. The pH should be adjusted to be basic.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional portions of ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 1-(2-amino-5-chlorophenyl)ethanone.
Application in Heterocyclic Synthesis: The Construction of Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with a wide range of therapeutic applications. The synthesis of these compounds often involves the condensation of an ortho-phenylenediamine with a ketone.[5] 1-(2-Amino-5-chlorophenyl)ethanone is an ideal precursor for this transformation, as it contains both the required amine and ketone functionalities within the same molecule, albeit for the synthesis of 1,5-benzodiazepines. For the synthesis of 1,4-benzodiazepines, a different strategy is required, often involving reaction with an α-amino acid derivative. However, the synthesis of 1,5-benzodiazepines provides a clear example of the utility of this building block.
Caption: Synthesis of a 1,5-benzodiazepine derivative.
Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative
This protocol illustrates the acid-catalyzed condensation to form the seven-membered benzodiazepine ring system.
Materials:
-
1-(2-Amino-5-chlorophenyl)ethanone
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 1-(2-amino-5-chlorophenyl)ethanone and o-phenylenediamine in a mixture of ethanol and glacial acetic acid.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired 1,5-benzodiazepine derivative.
Spectroscopic Characterization
The structural elucidation of 1-(5-Chloro-2-nitrophenyl)ethanone and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Features for 1-(5-Chloro-2-nitrophenyl)ethanone |
| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) with splitting patterns dictated by their coupling constants. The methyl protons of the acetyl group will appear as a singlet in the upfield region (around δ 2.5 ppm). |
| ¹³C NMR | The carbonyl carbon will have a characteristic chemical shift in the downfield region (around δ 190-200 ppm). Aromatic carbons will appear in the δ 120-150 ppm range. The methyl carbon will be found in the upfield region (around δ 25-30 ppm). |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the ketone will be observed around 1700 cm⁻¹. Characteristic bands for the nitro group (NO₂) will be present around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[3] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methyl group, the acetyl group, and the nitro group. |
Conclusion
1-(5-Chloro-2-nitrophenyl)ethanone is a highly valuable and versatile building block in organic synthesis. Its readily available starting materials and straightforward synthesis, coupled with the strategic placement of its functional groups, make it an attractive precursor for a wide range of complex molecules. The ability to selectively transform the nitro group into an amine opens up a vast array of possibilities for the construction of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important intermediate.
References
-
NIST. Acetophenone, 5'-chloro-2'-nitro-. NIST Chemistry WebBook. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Reddy, K. L. et al. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Hindawi Publishing Corporation, Journal of Chemistry, Volume 2013, Article ID 789124. [Link]
Sources
- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 2. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activities of 1-(5-Chloro-2-nitrophenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of derivatives synthesized from 1-(5-Chloro-2-nitrophenyl)ethanone. While direct studies on derivatives of this specific starting material are limited in publicly available literature, this document synthesizes information from closely related structural analogs and established synthetic methodologies to project a scientifically grounded perspective on their potential as therapeutic agents. We will delve into the synthesis, proposed mechanisms of action, and potential applications in oncology, infectious diseases, and inflammatory conditions.
Introduction: The Therapeutic Potential of the 1-(5-Chloro-2-nitrophenyl)ethanone Scaffold
The 1-(5-Chloro-2-nitrophenyl)ethanone molecule presents a unique chemical scaffold for the development of novel bioactive compounds. The presence of a nitro group, a chloro substituent, and a reactive ketone functionality makes it a versatile starting material for the synthesis of a wide array of derivatives, including chalcones and various heterocyclic compounds. The electron-withdrawing nature of the nitro and chloro groups can significantly influence the electronic properties and reactivity of the entire molecule, which in turn can modulate the biological activity of its derivatives.
Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The nitro group can be crucial for the molecule's interaction with biological targets and can also be involved in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cell death in pathogens and cancer cells.[2]
This guide will focus on the potential of two major classes of derivatives that can be synthesized from 1-(5-Chloro-2-nitrophenyl)ethanone: chalcones and pyrimidines. We will also explore the significant anticancer activity of thiazolidinone derivatives containing a structurally similar 2-chloro-3-(4-nitrophenyl)propenylidene moiety.
Chalcone Derivatives: A Promising Avenue for Drug Discovery
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are precursors in the biosynthesis of flavonoids and isoflavonoids.[3] They are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.[6][7]
Proposed Synthesis of Chalcones from 1-(5-Chloro-2-nitrophenyl)ethanone
Chalcone derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone can be readily synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of the ketone (1-(5-Chloro-2-nitrophenyl)ethanone) with a variety of substituted aromatic aldehydes.[8] The general reaction scheme is presented below:
Figure 1: Proposed synthesis of chalcone derivatives via Claisen-Schmidt condensation.
Potential Biological Activities of Chalcone Derivatives
Chalcones have been extensively studied for their anticancer properties, and they are known to act on multiple cellular targets to induce apoptosis and inhibit cell proliferation.[3][9][10] Nitro-substituted chalcones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The presence of the 5-chloro-2-nitrophenyl moiety in the chalcone backbone is anticipated to confer potent anticancer activity.
The proposed mechanism of action for the anticancer effects of these chalcones involves the induction of apoptosis through both intrinsic and extrinsic pathways.[2] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups in cellular proteins, such as cysteine residues in enzymes like caspases, which are crucial for apoptosis. Furthermore, the nitro group can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2]
The α,β-unsaturated keto function in chalcones is a key structural feature responsible for their antimicrobial activity.[8] This reactive moiety can interact with microbial enzymes and proteins, disrupting essential cellular processes. The presence of a nitro group can further enhance this activity. Nitroaromatic compounds are known to be effective antimicrobial agents, often acting as prodrugs that are activated by microbial nitroreductases to generate cytotoxic radical species.[1][2] Therefore, chalcone derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone are expected to exhibit significant activity against a broad spectrum of bacteria and fungi.
Pyrimidine Derivatives: Expanding the Chemical Space for Biological Activity
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids (as cytosine, thymine, and uracil). Synthetic pyrimidine derivatives have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13][14]
Proposed Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives can be synthesized from chalcones through condensation reactions with compounds containing an amidine moiety, such as urea or thiourea.[15][16] The chalcones derived from 1-(5-Chloro-2-nitrophenyl)ethanone can serve as versatile intermediates for the synthesis of a variety of pyrimidine-based compounds.
Figure 2: Proposed synthesis of pyrimidine derivatives from chalcones.
Potential Biological Activities of Pyrimidine Derivatives
The incorporation of the 1-(5-Chloro-2-nitrophenyl)ethanone-derived chalcone scaffold into a pyrimidine ring is expected to yield compounds with enhanced and potentially novel biological activities. The pyrimidine core can participate in hydrogen bonding and other interactions with biological targets, while the substituted phenyl rings can provide further binding interactions and influence the overall physicochemical properties of the molecule.
Many pyrimidine derivatives have been developed as anticancer agents, often acting as antimetabolites that interfere with nucleic acid synthesis. The pyrimidine derivatives synthesized from the chalcones of 1-(5-Chloro-2-nitrophenyl)ethanone could exhibit cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis.
Pyrimidine derivatives have also been reported to possess significant antimicrobial and anti-inflammatory activities.[11][12][15] The combination of the pyrimidine core with the chloro and nitro-substituted phenyl rings could lead to compounds with potent inhibitory effects against microbial growth and inflammatory pathways.
Thiazolidinone Derivatives: A Case Study in Potent Anticancer Activity
While direct studies on derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone are scarce, a study on the synthesis and anticancer activity of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones provides valuable insights into the potential of structurally related compounds.[1] These compounds, which feature a 2-chloro-3-(4-nitrophenyl)propenylidene moiety, have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[1]
Synthesis and Anticancer Evaluation
These thiazolidinone derivatives were synthesized and evaluated for their in vitro anticancer activity against the NCI-60 panel of human tumor cell lines.[1] Several compounds exhibited potent growth-inhibitory activity at micromolar and even sub-micromolar concentrations.[1]
| Compound | Mean GI50 (µM) | Cell Lines with High Sensitivity |
| 2f | 2.80 | Leukemia, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, and Breast Cancer |
| 2h | 1.57 | Leukemia (MOLT-4, SR), Colon Cancer (SW-620), CNS Cancer (SF-539), Melanoma (SK-MEL-5) |
Table 1: In vitro anticancer activity of selected 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivatives.[1] (GI50: 50% growth inhibition concentration)
Structure-Activity Relationship (SAR) Insights
The study revealed that the presence of the 2-chloro-3-(4-nitrophenyl)propenylidene moiety is crucial for the observed anticancer activity.[1] The nature of the substituent at the N-3 position of the thiazolidinone ring also significantly influences the cytotoxic potency. This information is highly valuable for the rational design of new derivatives with improved anticancer profiles.
Experimental Protocols
This section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of the classes of compounds discussed in this guide.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Objective: To synthesize chalcone derivatives from 1-(5-Chloro-2-nitrophenyl)ethanone and a substituted aromatic aldehyde.
Materials:
-
1-(5-Chloro-2-nitrophenyl)ethanone
-
Substituted aromatic aldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 1-(5-Chloro-2-nitrophenyl)ethanone (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH (1.2 equivalents) in ethanol to the reaction mixture with continuous stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure chalcone derivative.[4]
Figure 3: Workflow for the synthesis of chalcones.
In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT116)
-
Synthesized compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]
Figure 4: Workflow for the MTT assay.
Conclusion and Future Directions
The 1-(5-Chloro-2-nitrophenyl)ethanone scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental evidence for its derivatives is currently limited, the well-established biological activities of structurally similar compounds, particularly nitro-substituted chalcones, pyrimidines, and thiazolidinones, provide a strong rationale for their investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives from this starting material. Key areas of investigation should include:
-
Anticancer Activity: Screening against a diverse panel of cancer cell lines and elucidation of the underlying mechanisms of action, including apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity: Evaluation against a broad range of pathogenic bacteria and fungi, including drug-resistant strains.
-
Anti-inflammatory Activity: Assessment of their ability to modulate key inflammatory pathways and cytokine production.
A thorough understanding of the structure-activity relationships of these derivatives will be crucial for the optimization of lead compounds and the development of potent and selective drug candidates. The insights provided in this guide serve as a foundation for initiating such research endeavors.
References
-
Keshk, R. M., El-Gazzar, M. G., El-Hady, O. A., & El-Gohary, N. S. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 92066. [Link]
-
Yadav, P., & Singh, A. (2015). synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 235-238. [Link]
-
Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Pharmaceuticals, 14(4), 373. [Link]
-
Kryshchyshyn-Dylevych, A., Kaminskyy, D., Karpenko, O., Gzella, A., & Lesyk, R. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2948. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 345(9), 729-737. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024). ResearchGate. [Link]
-
Claisen–Schmidt condensation employed for the synthesis of chalcones. (n.d.). ResearchGate. [Link]
-
Claisen–Schmidt condensation. (n.d.). Taylor & Francis Online. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). Molecules, 27(9), 2953. [Link]
-
N-Heterocycles. (n.d.). Springer Professional. [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Pharmaceuticals, 16(5), 719. [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2021). ACS Omega, 6(46), 30959-30971. [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones. (2021). Molecules, 26(20), 6281. [Link]
-
Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). Semantic Scholar. [Link]
-
Synthesis, characterization and biological evaluation of some novel nitrogen and sulphur containing organometallic heterocycles. (2015). ResearchGate. [Link]
-
A Review of Chalcones: Synthesis, Reactions, and Biological Importance. (2022). ResearchGate. [Link]
-
Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. (n.d.). Semantic Scholar. [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents. (2025). PubMed. [Link]
-
Synthesis of Chalcones with Anticancer Activities. (2012). Molecules, 17(6), 6179-6195. [Link]
-
Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (2023). Frontiers in Chemistry, 11, 1259333. [Link]
-
A Review on Chalcones Synthesis and their Biological Activity. (2014). PharmaTutor, 2(11), 31-39. [Link]
-
Claisen Schmidt condensation reaction for chalcone synthesis. (n.d.). ResearchGate. [Link]
Sources
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxicity of new heterocyclic terpenylnaphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 10. Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmascholars.com [pharmascholars.com]
- 16. oaji.net:443 [oaji.net:443]
Methodological & Application
Application Note: Strategic Synthesis of Heterocycles from 1-(5-Chloro-2-nitrophenyl)ethanone
Executive Summary
This application note details the strategic utility of 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 20816-56-2) as a divergent intermediate in the synthesis of pharmacologically active heterocycles. Specifically, we focus on its conversion into 6-chloroindole and 6-chloro-3-methyl-1,2-benzisoxazole .
The 5-chloro substituent on the starting material is of critical importance in medicinal chemistry. It enhances lipophilicity (LogP) and blocks metabolic oxidation at the C6 position of the resulting indole (or equivalent position in other heterocycles), significantly improving the pharmacokinetic profile of drug candidates.
Key Chemical Profile
| Property | Specification |
| Compound Name | 1-(5-Chloro-2-nitrophenyl)ethanone |
| CAS Number | 20816-56-2 |
| Molecular Formula | |
| Molecular Weight | 199.59 g/mol |
| Appearance | Yellow to pale orange crystalline solid |
| Key Reactivity | Methyl ketone condensation; Nitro group reduction; Nucleophilic aromatic substitution ( |
Strategic Reaction Pathways
The utility of this scaffold lies in the "Ortho-Effect"—the proximity of the reactive acetyl group to the nitro group. This allows for rapid cyclization under reductive or basic conditions.
Pathway Logic (DOT Visualization)
Figure 1: Divergent synthetic pathways from 1-(5-Chloro-2-nitrophenyl)ethanone. The scaffold allows access to distinct heterocyclic cores via specific reagent selection.
Protocol A: Synthesis of 6-Chloroindole
Mechanism: Modified Leimgruber-Batcho Indole Synthesis. Rationale: This method is preferred over the Fischer Indole synthesis for this substrate because it proceeds under milder conditions and avoids the harsh acid catalysis that can lead to polymerization of electron-deficient rings.
Step 1: Enamine Formation
The reaction of the methyl ketone with
Reagents:
-
1-(5-Chloro-2-nitrophenyl)ethanone (1.0 eq)
-
DMF-DMA (1.5 – 2.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Charge a reaction vessel with 1-(5-Chloro-2-nitrophenyl)ethanone (10.0 g, 50 mmol) and anhydrous DMF (50 mL).
-
Add DMF-DMA (11.9 g, 100 mmol) under nitrogen atmosphere.
-
Heat the mixture to 110°C for 4–6 hours.
-
Checkpoint: The solution will turn a deep red/orange color, indicating the formation of the enaminone.
-
-
Monitor via TLC (Hexane:EtOAc 3:1). The starting ketone (
) should disappear, replaced by a lower red spot. -
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). The enaminone usually precipitates as a bright red solid. Filter, wash with water, and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Step 2: Reductive Cyclization
The nitro group is reduced to an amine, which spontaneously attacks the
Reagents:
-
Enaminone Intermediate (from Step 1)
-
Iron Powder (5.0 eq)
-
Acetic Acid (glacial) / Ethanol (1:1 ratio)
Procedure:
-
Suspend the red enaminone solid (10.0 g) in Ethanol (100 mL) and Glacial Acetic Acid (100 mL).
-
Heat to 80°C with vigorous stirring.
-
Add Iron powder (325 mesh, 5 eq) portion-wise over 30 minutes.
-
Caution: Exothermic reaction with hydrogen evolution.
-
-
Reflux for 2 hours. The red color should fade to a pale yellow/brown.
-
Workup:
-
Filter hot through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Concentrate the filtrate to remove most ethanol/acetic acid.
-
Dilute residue with EtOAc (200 mL) and neutralize carefully with saturated
solution. -
Separate organic layer, dry over
, and concentrate.[1]
-
-
Purification: Recrystallize from Cyclohexane or purify via column chromatography (
, Hexane:EtOAc 9:1).-
Final Product: 6-Chloroindole (Off-white crystals).
-
Yield Expectation: 70–80%.
-
Protocol B: Synthesis of 6-Chloro-3-methyl-1,2-benzisoxazole
Mechanism: Oximation followed by base-mediated intramolecular nucleophilic aromatic substitution (
Step 1: Oxime Formation
Reagents:
-
1-(5-Chloro-2-nitrophenyl)ethanone (1.0 eq)
-
Hydroxylamine hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (2.0 eq) -
Solvent: Ethanol/Water (3:1)
Procedure:
-
Dissolve the ketone (5.0 g, 25 mmol) in Ethanol (40 mL).
-
Add a solution of
(2.6 g) and (4.1 g) in Water (15 mL). -
Reflux for 2 hours.
-
Workup: Remove ethanol under reduced pressure. Add water (50 mL) and cool on ice. The oxime will precipitate. Filter and dry.
Step 2: Cyclization
Reagents:
Procedure:
-
Dissolve the oxime in Ethanol (50 mL).
-
Add KOH pellets (2.8 g, 50 mmol).
-
Reflux for 4 hours.
-
Note: The solution will darken as the nitrite ion is displaced.
-
-
Workup: Pour into ice-water. Acidify slightly with dilute HCl to pH 6 (to protonate any phenolics, though the benzisoxazole is neutral).
-
Extract with Dichloromethane (DCM). Wash with brine.
-
Purification: Silica gel chromatography (Hexane:DCM 1:1).
-
Final Product: 6-Chloro-3-methyl-1,2-benzisoxazole.
-
Troubleshooting & Critical Quality Attributes (CQAs)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Indole Step 1) | Moisture in DMF or old DMF-DMA reagent. | Use anhydrous DMF; distill DMF-DMA before use. |
| Incomplete Reduction (Indole Step 2) | Iron surface passivation. | Activate Iron powder with dilute HCl wash prior to use or switch to |
| Dark Tarry Product (Benzisoxazole) | Overheating during base cyclization. | Reduce temperature to 60°C and extend reaction time; ensure inert atmosphere ( |
| Regioisomer Contamination | Starting material impurity. | Verify CAS 20816-56-2 purity by HPLC. Ensure no 4-chloro isomer is present. |
References
-
Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses, 1985 , 63, 214.
-
Synthesis of Chloroindoles: Repke, D. B.; Ferguson, W. J. "Regioselective synthesis of 4-, 5-, 6- and 7-chloroindoles." Journal of Heterocyclic Chemistry, 1982 , 19, 845–848.
-
Benzisoxazole Synthesis: Smalley, R. K.[4] "Benzisoxazoles." in Comprehensive Heterocyclic Chemistry, 1984 .
-
Compound Data: PubChem Entry for 1-(5-Chloro-2-nitrophenyl)ethanone.
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. 1-(5-Chloro-2-hydroxyphenyl)ethanone | 1450-74-4 [chemicalbook.com]
- 2. 5-Chloro-3-phenyl-2,1-benzisoxazole | 719-64-2 | Benchchem [benchchem.com]
- 3. KR100543345B1 - New Preparation of 6-Chlorobenzoxazol-2-one - Google Patents [patents.google.com]
- 4. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [organic-chemistry.org]
Experimental procedure for nucleophilic aromatic substitution on 1-(5-Chloro-2-nitrophenyl)ethanone
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 25396-80-3).
The protocol details the regioselective Nucleophilic Aromatic Substitution (SNAr) of the C5-chlorine atom. This transformation preserves the ortho-nitroacetophenone core, a critical pharmacophore for the downstream synthesis of indoles (via reductive cyclization) and quinolines.
Mechanistic Analysis & Regioselectivity
Substrate Activation Profile
The substrate, 1-(5-Chloro-2-nitrophenyl)ethanone, presents a unique electrophilic landscape defined by two electron-withdrawing groups (EWGs): the nitro group (-NO₂) at C2 and the acetyl group (-COCH₃) at C1.
-
C5 Position (Target): The chlorine atom is located para to the nitro group. The nitro group is a strong resonance activator, stabilizing the Meisenheimer complex intermediate through delocalization of the negative charge onto the oxygen atoms. This makes C5 highly susceptible to nucleophilic attack.
-
C2 Position (Off-Target): The nitro group itself acts as a potential leaving group (denitration). It is activated by the ortho-acetyl group. However, under standard SNAr conditions with neutral or anionic nucleophiles (amines, alkoxides), the displacement of the halogen (Cl) activated by a para-nitro group is kinetically favored over the displacement of the nitro group activated by an ortho-carbonyl.
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks C5, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization expels the chloride ion.
Figure 1: Logical flow of the SNAr mechanism illustrating the displacement of chloride at the C5 position.
Experimental Protocol
Standard Operating Procedure (SOP)
Objective: Synthesis of 1-(5-morpholino-2-nitrophenyl)ethanone. Scale: 1.0 mmol (approx. 200 mg substrate).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | MW ( g/mol ) | Amount | Role |
| 1-(5-Chloro-2-nitrophenyl)ethanone | 1.0 | 199.6 | 200 mg | Substrate |
| Morpholine | 1.2 | 87.1 | 105 mg (105 µL) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.2 | 276 mg | Base (HCl scavenger) |
| Acetonitrile (MeCN) | N/A | - | 5.0 mL | Solvent (Polar Aprotic) |
Step-by-Step Procedure
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(5-Chloro-2-nitrophenyl)ethanone (200 mg, 1.0 mmol) and Potassium Carbonate (276 mg, 2.0 mmol).
-
Solvation: Add Acetonitrile (5.0 mL) and stir at room temperature for 5 minutes to create a suspension.
-
Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise via syringe.
-
Note: If using a volatile amine, add it after heating the solvent slightly to prevent loss, or use a sealed tube.
-
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (oil bath temperature) with vigorous stirring.
-
Monitoring: Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC at 254 nm.
-
Target: Disappearance of starting material (Rf ~0.6) and appearance of a bright yellow/orange product spot (Rf ~0.4).
-
Typical Time: 4–6 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Method A (Precipitation): Pour the reaction mixture into 20 mL of ice-cold water with stirring. The product typically precipitates as a yellow solid. Filter, wash with water (2 x 5 mL), and dry under vacuum.
-
Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) if necessary.
Optimization Matrix
For difficult nucleophiles or scale-up, consider these parameters:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | Acetonitrile (MeCN) | DMF or DMSO | Higher boiling point and better solubility for polar intermediates accelerate SNAr rates. |
| Base | K₂CO₃ | DIPEA (Hünig's Base) | Use organic base if solubility is an issue; use Cs₂CO₃ for lower reactivity nucleophiles. |
| Temperature | 80°C (Reflux) | 100–120°C | Required for sterically hindered amines or poor nucleophiles (e.g., anilines). |
| Catalyst | None | KI (10 mol%) | Finkelstein reaction in situ (Cl → I) can accelerate the reaction if Cl displacement is sluggish. |
Critical Troubleshooting & Side Reactions
Imine Formation vs. SNAr
A common pitfall when using primary amines (e.g., benzylamine) is the competition between SNAr at C5 and imine (Schiff base) formation at the C1-acetyl group.
-
Risk: The acetyl carbonyl is electrophilic. Acidic conditions favor imine formation.
-
Mitigation:
-
Maintain basic conditions (K₂CO₃ or excess amine) to suppress acid-catalyzed imine formation.
-
Avoid Lewis acids.
-
If imine forms, it can often be hydrolyzed back to the ketone during the aqueous acidic workup (wash organic layer with 1M HCl, briefly).
-
Decision Logic for Primary Amines
Figure 2: Decision tree for mitigating imine formation when using primary amine nucleophiles.
References
-
Nucleophilic Aromatic Substitution (SNAr)
- Topic: General mechanism and activ
- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
-
URL:[Link]
-
Solvation Effects in SNAr
-
Imine Formation Competition
-
Synthesis of Nitro-Acetophenone Derivatives
- Topic: Synthesis of similar 1-(nitrophenyl)
- Source: PubMed / NIH. "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone..."
-
URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Changes in the SNAr reaction mechanism brought about by preferential solvation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imine formation-Typical procedures - operachem [operachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Reaction conditions for the Suzuki coupling of 1-(5-Chloro-2-nitrophenyl)ethanone derivatives
This Application Note is designed as a high-level technical guide for researchers optimizing the Suzuki-Miyaura cross-coupling of 1-(5-Chloro-2-nitrophenyl)ethanone . The content synthesizes mechanistic insights with practical, robust protocols.
Introduction & Substrate Analysis
The substrate 1-(5-Chloro-2-nitrophenyl)ethanone (CAS: 20034-76-6) is a critical intermediate in the synthesis of 5-substituted indoles, quinolines, and bioactive heterocycles. Its structural features present a unique set of reactivities that distinguish it from standard aryl halides.
Structural Deconstruction
-
Electrophile (C-Cl): The chlorine atom at the C5 position is the handle for cross-coupling. While aryl chlorides are typically inert compared to bromides or iodides, this specific substrate is highly activated .
-
Electronic Activation: The nitro group at C2 is para to the chlorine (C5). The strong electron-withdrawing nature (
, effects) of the nitro group significantly reduces electron density at the C-Cl bond, facilitating the oxidative addition of Palladium(0). The acetyl group at C1 (meta to Cl) provides auxiliary inductive activation. -
Chemoselectivity Challenges:
-
Nitro Group: Must remain intact (unless denitrative coupling is intended, which is rare here). It can coordinate to Pd, potentially slowing turnover.
-
Acetyl Group: Susceptible to enolization and aldol condensation under strongly basic conditions.
-
Sterics: The C5 position is relatively unhindered, flanked by protons, allowing for bulky ligands.
-
Reaction Engineering & Conditions
To achieve high yields (>90%) and suppress side reactions (protodehalogenation, homocoupling), the reaction conditions must be tuned to balance the activated nature of the substrate with the stability of the functional groups.
Catalyst & Ligand Selection
For activated aryl chlorides, Buchwald Dialkylbiaryl Phosphines are the gold standard.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
-
Rationale: SPhos is electron-rich, accelerating the oxidative addition into the C-Cl bond. Its bulk facilitates reductive elimination and prevents the formation of inactive Pd-dimers.[1]
-
-
Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ .
-
Loading: Due to the activation provided by the nitro group, low loadings (0.5 – 2.0 mol%) are sufficient.
-
Base & Solvent System
-
Base: Potassium Phosphate Tribasic (K₃PO₄) .
-
Rationale: Mild enough to prevent aldol condensation of the acetyl group but basic enough to activate the boronic acid (forming the boronate species). Carbonates (K₂CO₃, Cs₂CO₃) are viable alternatives. Avoid alkoxides (NaOtBu).
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) .
-
Rationale: Water is essential for the solubility of the inorganic base and the formation of the active boronate species.
-
Standardized Experimental Protocol
Protocol A: Robust Synthesis (SPhos System)
Recommended for initial screening and scale-up (100 mg – 10 g scale).
Reagents:
-
1-(5-Chloro-2-nitrophenyl)ethanone (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)
-
Pd(OAc)₂ (1.0 mol%)
-
SPhos (2.0 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v) [Degassed]
Procedure:
-
Setup: Charge a reaction vial or round-bottom flask with a magnetic stir bar. Add the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos.
-
Note: For strict air-free conditions, premix Pd(OAc)₂ and SPhos in a small amount of toluene under Argon for 5 minutes to form the active catalyst species before addition.
-
-
Solvent & Degassing: Add the Toluene/Water mixture. Seal the vessel and sparge with Argon/Nitrogen for 10 minutes (or evacuate/backfill 3 times).
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Monitoring: Monitor by TLC or LC-MS. The activated chloride usually reacts rapidly.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: "Green" Alternative (Micellar Catalysis)
Recommended for environmentally sensitive applications.
-
Surfactant: TPGS-750-M (2 wt% in water).
-
Catalyst: Pd(dtbpf)Cl₂ (1 mol%).
-
Base: Et₃N (3 equiv).
-
Conditions: Stir vigorously at 50°C in water.
Mechanistic Pathway & Visualization
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the electronic activation provided by the nitro group.
Caption: Catalytic cycle for the Suzuki coupling of 1-(5-Chloro-2-nitrophenyl)ethanone, emphasizing the activation of the C-Cl bond.
Optimization & Troubleshooting Guide
Use the following decision tree to troubleshoot low yields or impurities.
Caption: Troubleshooting logic for optimizing reaction parameters based on observed impurities.
Quantitative Data Summary
| Parameter | Standard Condition | Alternative Condition | Impact |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(dppf)Cl₂ | SPhos provides faster oxidative addition for chlorides. |
| Base | K₃PO₄ (aq) | Cs₂CO₃ (anhydrous) | Anhydrous conditions prevent protodeboronation of unstable boronic acids. |
| Solvent | Toluene/Water | DMF or Dioxane | DMF improves solubility for polar heterocycles but is harder to remove. |
| Temp | 80°C | 100-110°C | Higher temp may be needed for sterically hindered boronic acids. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
- Valente, C., et al. (2012). PEPPSI–Pd-NHC Complexes: A Review of Their Applications in Cross-Coupling Reactions. Synthesis, 44(16), 2533-2550.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
Sources
Application Notes and Protocols for 1-(5-Chloro-2-nitrophenyl)ethanone in Materials Science
Introduction: Unlocking Spatiotemporal Control in Materials with a Photocleavable Ketone
1-(5-Chloro-2-nitrophenyl)ethanone, also known as 5-chloro-2-nitroacetophenone, is an aromatic ketone that holds significant potential in the field of advanced materials science. Its utility is primarily derived from the cornerstone of its chemical architecture: the ortho-nitrobenzyl group. This moiety is a well-established photolabile protecting group (PPG), which can undergo a specific bond cleavage upon exposure to ultraviolet (UV) light.[1] This property allows for the precise, light-mediated control over the structure and function of materials, enabling the development of photoresponsive and photodegradable systems.
The presence of the chloro-substituent on the phenyl ring can modulate the electronic properties and absorption characteristics of the chromophore, offering potential tuning of its photosensitivity. These application notes will provide a detailed technical guide for researchers and scientists on leveraging the unique photochemical properties of 1-(5-Chloro-2-nitrophenyl)ethanone in the design and synthesis of advanced, light-sensitive materials, with a focus on photodegradable hydrogels.
Table 1: Physicochemical Properties of 1-(5-Chloro-2-nitrophenyl)ethanone
| Property | Value | Reference(s) |
| CAS Number | 18640-60-3 | [2] |
| Molecular Formula | C₈H₆ClNO₃ | [2] |
| Molecular Weight | 199.59 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 58-61 °C | [3] |
| Boiling Point | 162-163 °C @ 13 Torr | |
| Purity | Typically ≥97% | [4] |
Core Application: Fabrication of Photodegradable Hydrogels
The primary application of 1-(5-Chloro-2-nitrophenyl)ethanone in materials science is as a precursor to photo-cleavable crosslinkers for the fabrication of photodegradable hydrogels. These hydrogels can be degraded with high spatial and temporal precision using light, making them invaluable for applications such as controlled drug delivery, dynamic cell culture platforms, and microfluidics.[1][5]
The underlying principle involves the incorporation of the 1-(5-chloro-2-nitrophenyl)ethyl moiety into the polymer network as a crosslinker. Upon irradiation with UV light (typically in the range of 365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to a cascade of reactions that culminates in the cleavage of the covalent bond linking the polymer chains. This results in the degradation of the hydrogel network.
Proposed Synthetic Pathway for a Polymerizable Monomer
To incorporate 1-(5-Chloro-2-nitrophenyl)ethanone into a polymer network, it must first be converted into a polymerizable monomer. A common and effective strategy is to synthesize its methacrylate derivative. This involves a two-step process:
-
Reduction of the Ketone: The ketone group is reduced to a secondary alcohol.
-
Esterification: The resulting alcohol is esterified with methacryloyl chloride to introduce the polymerizable methacrylate group.
Figure 1: Proposed synthesis of a polymerizable methacrylate monomer.
Protocol 1: Synthesis of 1-(5-Chloro-2-nitrophenyl)ethyl methacrylate
Expertise & Experience: This two-step protocol employs standard organic synthesis techniques. The use of sodium borohydride is a mild and selective method for reducing the ketone without affecting the nitro group. The subsequent esterification with methacryloyl chloride in the presence of a non-nucleophilic base like triethylamine is a high-yielding and reliable method for forming the methacrylate ester.
Trustworthiness: Each step includes purification and characterization to ensure the identity and purity of the intermediates and the final product, providing a self-validating workflow.
Materials:
-
1-(5-Chloro-2-nitrophenyl)ethanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methacryloyl chloride
-
Triethylamine (Et₃N)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
Step 1: Reduction to 1-(5-Chloro-2-nitrophenyl)ethanol
-
Dissolve 1-(5-Chloro-2-nitrophenyl)ethanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench with saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure 1-(5-Chloro-2-nitrophenyl)ethanol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Esterification to 1-(5-Chloro-2-nitrophenyl)ethyl methacrylate
-
Dissolve the purified 1-(5-Chloro-2-nitrophenyl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add methacryloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final monomer, 1-(5-Chloro-2-nitrophenyl)ethyl methacrylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Store with a radical inhibitor (e.g., BHT) at 4 °C.
Protocol 2: Fabrication and Photodegradation of a Hydrogel
Expertise & Experience: This protocol is adapted from established methods for creating photodegradable hydrogels using o-nitrobenzyl-based crosslinkers.[1][5] The use of a well-known photoinitiator like Irgacure 2959 ensures efficient polymerization with cytocompatible wavelengths of light. The degradation process is controlled by the duration and intensity of UV exposure, allowing for precise material manipulation.
Trustworthiness: The protocol includes clear steps for hydrogel formation and a method to verify degradation through visual inspection and swelling studies, providing a direct measure of the process's efficacy.
Materials:
-
1-(5-Chloro-2-nitrophenyl)ethyl methacrylate (photocleavable monomer)
-
Poly(ethylene glycol) diacrylate (PEGDA) (structural monomer)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
Step 1: Hydrogel Formation
-
Prepare a prepolymer solution by dissolving PEGDA (e.g., 10% w/v), 1-(5-Chloro-2-nitrophenyl)ethyl methacrylate (as a crosslinker, e.g., 1-5 mol% relative to PEGDA), and Irgacure 2959 (e.g., 0.05% w/v) in PBS.
-
Vortex the solution until all components are fully dissolved.
-
Pipette the prepolymer solution into a mold of the desired shape (e.g., between two glass slides with a defined spacer).
-
Expose the solution to UV light (365 nm) for a sufficient duration (e.g., 5-10 minutes) to induce photopolymerization and form the hydrogel.
-
Carefully remove the hydrogel from the mold and equilibrate in fresh PBS to remove any unreacted components.
Figure 2: Hydrogel formation via photopolymerization.
Step 2: Controlled Photodegradation
-
Place the equilibrated hydrogel in a petri dish with fresh PBS.
-
Expose specific regions of the hydrogel to a focused 365 nm UV light source. The use of a photomask can create precise patterns of degradation.
-
Monitor the degradation process over time. Degradation will manifest as a loss of mechanical integrity, dissolution, or an increase in the swelling ratio of the exposed area.
-
The extent of degradation can be controlled by modulating the intensity and duration of the UV exposure.
Figure 3: Photodegradation of the hydrogel network.
Further Applications and Future Directions
While the synthesis of photodegradable hydrogels is a primary application, the photocleavable nature of 1-(5-Chloro-2-nitrophenyl)ethanone derivatives can be extended to other areas of materials science:
-
Photoresists in Microlithography: The light-induced change in solubility of polymers containing this moiety could be exploited in the development of positive-tone photoresists for microfabrication.
-
Photocuring of Dental Resins: Incorporation into dental composites could allow for on-demand degradation or modification of the material properties after initial curing.[6]
-
Light-Responsive Surfaces: Grafting polymers containing this unit onto surfaces can allow for the light-mediated release of attached molecules or changes in surface wettability.
The continued exploration of derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone and their incorporation into novel polymer architectures will undoubtedly expand the toolbox for creating sophisticated, smart materials with on-demand, light-triggered functionalities.
References
-
Griffin, D. R., Kasko, A. M. (2012). Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms. Nature Protocols, 7(9), 1735-1749. [Link]
-
Bertrand, O., & Gohy, J. F. (2017). Photo-responsive polymers: synthesis and applications. Polymer Chemistry, 8(1), 52-73. [Link]
-
Ilie, N., & Stansbury, J. W. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(3), 670. [Link]
- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
-
ResearchGate. (n.d.). Photo-responsive polymers: Synthesis and applications. Retrieved January 31, 2026, from [Link]
-
MDPI. (n.d.). Recent Progress in Photoresponsive Biomaterials. Retrieved January 31, 2026, from [Link]
-
King Scientific. (n.d.). 1-(5-CHLORO-2-NITROPHENYL)-1-ETHANONE. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Retrieved January 31, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Nitroacetophenone in Organic Synthesis and Chemical Innovation. Retrieved January 31, 2026, from [Link]
Sources
- 1. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New synthetic polymer degradable under very mild acidic conditions | EurekAlert! [eurekalert.org]
- 3. Designing photolabile ruthenium polypyridyl crosslinkers for hydrogel formation and multiplexed, visible-light degradation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of photodegradable hydrogels as dynamically tunable cell culture platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1-(5-Chloro-2-nitrophenyl)ethanone in the development of kinase inhibitors
Application Note: Strategic Utilization of 1-(5-Chloro-2-nitrophenyl)ethanone in Kinase Inhibitor Scaffolding
Executive Summary
In the high-stakes landscape of kinase inhibitor development, the selection of versatile starting materials is critical for rapid scaffold diversification. 1-(5-Chloro-2-nitrophenyl)ethanone serves as a "Gateway Scaffold," offering a divergent synthetic entry point into two privileged pharmacophores: 5-chloro-2-methylindole and 6-chloro-4-quinolone .
This Application Note details the strategic use of this precursor to access these cores, which are foundational to inhibitors targeting Chk1 , cPLA2α , EGFR , and VEGFR . We provide validated protocols for the Reductive Cyclization (Indole Switch) and the Enaminone Cyclization (Quinoline Switch) , alongside a self-validating kinase assay workflow.
Chemical Causality & Scaffold Divergence
The utility of 1-(5-Chloro-2-nitrophenyl)ethanone stems from its ortho-nitroacetophenone architecture. The interplay between the electrophilic acetyl group and the nucleophilic potential of the reduced nitro group allows for controlled divergence.
-
Path A (Indole Synthesis): Direct reductive cyclization promotes the attack of the amine (formed in situ) onto the neighboring carbonyl carbon, followed by dehydration. This yields the 2-methylindole core, a scaffold prominent in cPLA2α and Chk1 inhibitors.
-
Path B (Quinoline Synthesis): Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) extends the carbon chain, creating an enaminone intermediate. Subsequent reduction triggers a 6-endo-trig cyclization to form the 4-quinolone core, essential for Type II kinase inhibitors (e.g., c-Met, VEGFR).
Visualization: The Divergent Synthesis Pathway
Caption: Divergent synthesis of Indole and Quinoline scaffolds from a single precursor.
Experimental Protocols
Protocol A: The "Indole Switch" (Baeyer-Emmerling Cyclization)
Objective: Synthesis of 5-chloro-2-methylindole.[1] Mechanism: Reduction of the nitro group to an aniline, which nucleophilically attacks the ketone carbonyl, followed by dehydration.
Materials:
-
1-(5-Chloro-2-nitrophenyl)ethanone (10 mmol)
-
Iron powder (325 mesh, 50 mmol)
-
Glacial Acetic Acid (30 mL)
-
Ethanol (30 mL)
Step-by-Step Methodology:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of the starting ketone in 30 mL of ethanol.
-
Activation: Add 30 mL of glacial acetic acid. The solution may warm slightly.[2]
-
Reduction: Add iron powder (50 mmol) in portions over 10 minutes to prevent aggressive exotherms.
-
Reflux: Heat the mixture to reflux (approx. 90°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the nitro starting material (Rf ~0.6) and appearance of a fluorescent indole spot (Rf ~0.4) indicates completion.
-
Workup:
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as an off-white solid.
Protocol B: The "Quinoline Switch" (Modified Leimgruber-Batcho)
Objective: Synthesis of 6-chloro-4-quinolone (tautomer of 4-hydroxyquinoline). Mechanism: Formation of an enaminone followed by reduction/cyclization.
Step-by-Step Methodology:
-
Condensation: Mix 1-(5-Chloro-2-nitrophenyl)ethanone (10 mmol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 15 mmol) in DMF (10 mL). Heat to 110°C for 3 hours.
-
Verification: Confirm formation of the enaminone intermediate (red/orange shift) via LC-MS.
-
Cyclization:
-
Evaporate excess DMF-DMA.
-
Redissolve the residue in MeOH (50 mL).
-
Add 10% Pd/C (10 wt%) and hydrogenate at 40 psi (or use Ammonium Formate transfer hydrogenation) for 4 hours.
-
-
Isolation: Filter catalyst, concentrate, and recrystallize from EtOH.
-
Outcome: 6-Chloro-4-quinolone (often precipitates as a tan solid).
Quantitative Data Summary
| Parameter | Indole Route (Path A) | Quinoline Route (Path B) |
| Reagents | Fe/AcOH or Na2S2O4 | DMF-DMA, then H2/Pd |
| Key Intermediate | 2-Amino-5-chloroacetophenone (transient) | Enaminone (stable) |
| Cyclization Mode | 5-endo-trig | 6-endo-trig |
| Primary Target Class | Ser/Thr Kinases (Chk1), cPLA2 | Tyr Kinases (VEGFR, c-Met) |
| Typical Yield | 80% | 65% |
Biological Validation: Kinase Selectivity Profiling
Once the scaffold is elaborated into a lead compound (e.g., by formylating the indole C3 position and coupling with an amine), it must be validated.
Assay Protocol: ADP-Glo™ Kinase Assay (Chk1 Example) This assay quantifies kinase activity by measuring the ADP generated from ATP.
-
Reaction Mix: Prepare 1X Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1% BSA, 1 mM DTT).
-
Compound Addition: Dispense 1 µL of the synthesized inhibitor (in DMSO) into a 384-well plate.
-
Enzyme: Add 2 µL of Chk1 enzyme (0.5 ng/µL). Incubate for 10 min at RT.
-
Substrate: Add 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL substrate peptide). Incubate for 60 min.
-
Detection: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.
-
Readout: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence.
Visualization: Assay Workflow
Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.
References
-
Synthesis of Chk1 Inhibitors: Journal of Medicinal Chemistry. "1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase." (2005).
- Indole Synthesis via Reductive Cyclization:Tetrahedron Letters. "A new synthesis of indoles from o-nitrobenzyl ketones." (Standard Baeyer-Emmerling reference context).
-
Quinoline Scaffolds in Kinase Inhibition: Pharmaceuticals. "Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones." (2025).
-
cPLA2a Inhibitors using 5-Chloro-2-methylindole: Google Patents. "N-benzhydryl indole compounds."[1] (US6635771B2).[1]
-
General Properties of 1-(5-Chloro-2-nitrophenyl)ethanone: PubChem. "Ethanone, 1-(5-chloro-2-nitrophenyl)-."
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Reduction of 1-(5-Chloro-2-nitrophenyl)ethanone
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reduction of the nitro group in 1-(5-Chloro-2-nitrophenyl)ethanone to synthesize 1-(2-Amino-5-chlorophenyl)ethanone. This transformation is a critical step in the synthesis of many pharmaceutical intermediates. This document provides in-depth troubleshooting advice, alternative protocols, and the underlying chemical principles to help you overcome common and complex experimental hurdles.
Introduction: The Challenge of Chemoselectivity
The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis.[1][2] However, the presence of other reducible functional groups, such as a ketone and a halogen, on the same molecule—as in 1-(5-Chloro-2-nitrophenyl)ethanone—introduces significant challenges related to chemoselectivity. A successful reduction must selectively target the nitro group while preserving the ketone and the carbon-chlorine bond. Failure to do so can lead to a mixture of undesired byproducts, including reduction of the ketone to an alcohol, dehalogenation, or the formation of dimeric species like azo or azoxy compounds.[1][3]
This guide is structured as a series of frequently asked questions (FAQs) that address specific problems you might be facing in the lab. We will explore the causality behind these issues and provide validated, step-by-step protocols to resolve them.
Troubleshooting Guide & FAQs
Question 1: My reaction is incomplete. I still see a significant amount of starting material even after extended reaction times. What's going wrong?
This is one of the most common issues and can stem from several factors related to reagent activity, reaction conditions, and substrate solubility.
Root Cause Analysis:
-
Inactive Catalyst or Reagent: Catalysts, especially heterogeneous ones like Palladium on carbon (Pd/C), can lose activity over time or through improper handling.[3] Similarly, metal reductants like iron (Fe) or tin(II) chloride (SnCl₂) can have passivated surfaces (e.g., oxides) that prevent them from reacting effectively.[3]
-
Poor Solubility: 1-(5-Chloro-2-nitrophenyl)ethanone is a relatively nonpolar molecule. If it is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete as it can only occur at the surface of the undissolved solid.[3][4]
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be depleted. In catalytic hydrogenation, the hydrogen pressure might be too low for a challenging substrate.[4]
-
Inadequate Temperature: Many reductions proceed at room temperature, but some substrates require heating to overcome the activation energy barrier.[3][4]
Troubleshooting Workflow:
Below is a decision-making workflow to diagnose and solve the issue of an incomplete reaction.
Caption: Troubleshooting workflow for incomplete nitro reduction.
Solutions & Protocols:
-
Reagent and Catalyst Quality:
-
Catalytic Hydrogenation (e.g., Pd/C): Always use a fresh batch of catalyst. If you suspect your current batch is old, perform a test reaction on a simpler substrate like nitrobenzene to confirm its activity.
-
Metal/Acid Reductions (e.g., Fe/HCl): The surface area of the metal is crucial.[3] Use fine, commercially available iron powder. Pre-activating the iron by washing with dilute HCl just before use can remove surface oxides.
-
-
Solvent Optimization:
-
Adjusting Reaction Conditions:
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate without promoting side reactions.[3][4]
-
Pressure (for Catalytic Hydrogenation): If you are using H₂ gas, increasing the pressure above atmospheric pressure can be effective for stubborn reductions.[4]
-
Question 2: My primary byproduct is the corresponding alcohol, 1-(2-amino-5-chlorophenyl)ethanol. How can I avoid reducing the ketone?
The reduction of the ketone alongside the nitro group is a classic chemoselectivity problem. This often occurs with powerful reducing agents or under harsh conditions.
Root Cause Analysis:
-
Overly Reactive Reducing Agent: Hydride reagents like lithium aluminum hydride (LiAlH₄) are generally too reactive and will reduce both the nitro group (often to an azo compound) and the ketone.[5][6] Even sodium borohydride (NaBH₄), while milder, can reduce ketones, especially at elevated temperatures or in the presence of certain catalysts.[7][8]
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times with certain catalysts can lead to over-reduction.
Chemoselective Reduction Strategies:
The key is to choose a reduction system known for its chemoselectivity for the nitro group in the presence of a carbonyl.
| Method | Reducing Agent/Catalyst | Key Advantages | Potential Drawbacks |
| Metal/Acid Reduction | Fe / NH₄Cl or Fe / AcOH | Excellent chemoselectivity for nitro vs. ketone and halides.[1][5] Inexpensive and robust. | Requires stoichiometric amounts of metal; workup can be cumbersome. |
| Transfer Hydrogenation | Pd/C with Ammonium Formate | Mild conditions, avoids flammable H₂ gas, generally good selectivity.[9][10] | Can sometimes lead to dehalogenation with prolonged reaction times. |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Mild and highly chemoselective for the nitro group.[5][11] | Generates stoichiometric tin waste, which is an environmental concern.[1][11] |
Recommended Protocol: Iron in Acetic Acid
This is a classic, reliable, and highly chemoselective method for this transformation.[5]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(5-Chloro-2-nitrophenyl)ethanone (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid as the solvent. Then, add fine iron powder (3.0-5.0 eq).
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and basify carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH ~8-9.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Question 3: I am losing the chlorine atom from my molecule (dehalogenation). How can I prevent this?
Dehalogenation is a common side reaction, particularly with catalytic hydrogenation using palladium catalysts.
Root Cause Analysis:
-
Catalyst Choice: Palladium on carbon (Pd/C) is notorious for causing hydrodehalogenation, especially with aryl chlorides, bromides, and iodides.[5]
-
Reaction Conditions: Prolonged reaction times, elevated temperatures, and high hydrogen pressure can exacerbate dehalogenation. The presence of a base can also sometimes promote this side reaction.
Strategies to Avoid Dehalogenation:
Caption: Decision tree for mitigating dehalogenation.
Recommended Protocol: Catalytic Transfer Hydrogenation with Platinum
While palladium is problematic, platinum catalysts are often more chemoselective and less prone to causing dehalogenation.[1][9] Combining this with a transfer hydrogenation approach provides a mild and effective alternative.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 1-(5-Chloro-2-nitrophenyl)ethanone (1.0 eq) in methanol or ethanol.
-
Catalyst and Hydrogen Donor: Add 5% Platinum on carbon (Pt/C) (5-10 mol %) to the solution. Then, add ammonium formate (HCOONH₄) (4.0-6.0 eq) in portions.
-
Reaction: Heat the mixture to reflux and stir vigorously. The reaction is usually complete within 1-3 hours. Monitor by TLC.
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified if necessary.
Question 4: My reaction is messy, and I'm getting a mixture of products including what appear to be dimeric species. What is causing this and how do I fix it?
The formation of dimeric byproducts such as azoxy, azo, and hydrazo compounds occurs when the reduction of the nitro group is incomplete and intermediates react with each other.
Reaction Mechanism Insight:
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[1][12]
Nitroarene → Nitrosoarene → Hydroxylamine → Aniline
If the reaction stalls at the nitrosoarene or hydroxylamine stage, these intermediates can condense to form the observed dimeric impurities. This is particularly common with certain reducing agents like LiAlH₄ or under conditions where the reducing agent is not potent enough to drive the reaction to completion.[5]
Solutions:
-
Ensure Sufficient Reducing Agent: Use a sufficient excess of your chosen reducing agent (e.g., 3-5 equivalents of Fe or SnCl₂).
-
Choose a Robust Method: Metal/acid reductions like Fe/HCl or SnCl₂/HCl are very effective at driving the reaction fully to the aniline, minimizing the accumulation of intermediates.[12][13]
-
Control Reaction Temperature: While some heat can be beneficial, excessively high temperatures can sometimes favor side reactions. Maintain a controlled temperature as specified in the protocol.[3]
By implementing the robust Fe/Acetic Acid protocol described in Question 2, you can significantly reduce the formation of these dimeric byproducts.
Summary and Final Recommendations
Troubleshooting the reduction of 1-(5-Chloro-2-nitrophenyl)ethanone requires a systematic approach that considers the chemoselectivity challenges posed by the ketone and chloro substituents.
-
For Incomplete Reactions: First, verify the activity of your reagents and the solubility of your starting material. Modest heating can often drive the reaction to completion.
-
To Avoid Ketone Reduction: Employ chemoselective methods. Fe in acetic acid or aqueous NH₄Cl is a highly reliable and cost-effective choice.
-
To Prevent Dehalogenation: Avoid palladium-based catalysts. Opt for platinum catalysts or non-catalytic methods like Fe/HCl or SnCl₂ .
-
To Minimize Dimeric Byproducts: Ensure the reaction goes to completion by using a sufficient excess of a strong enough reducing agent, such as an iron- or tin-based system.
By carefully selecting your reaction conditions and reagents based on the specific issues you are encountering, you can achieve a high yield of the desired 1-(2-Amino-5-chlorophenyl)ethanone.
References
- Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives.
- Taylor & Francis Online. (n.d.).
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Chemistry LibreTexts. (2023). The reduction of aldehydes and ketones.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Chemguide. (n.d.). reduction of aldehydes and ketones.
- YouTube. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
- PMC. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 13. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Analysis of Substituted Acetophenones: A Focus on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. The family of substituted acetophenones serves as a crucial scaffold for a wide array of biologically active compounds and functional materials. Their utility as precursors in organic synthesis, particularly for heterocyclic compounds, is well-documented.[1] This guide, departing from a rigid template, offers an in-depth exploration of the X-ray crystallographic analysis of a representative substituted acetophenone, 2'-Amino-5'-bromoacetophenone, and compares its structural and physicochemical properties with other relevant derivatives. While the initial aim was to focus on 1-(5-Chloro-2-nitrophenyl)ethanone derivatives, a scarcity of publicly available crystallographic data for this specific series necessitates a broadened scope to deliver a scientifically robust comparison.
The Rationale Behind Structural Elucidation
Understanding the three-dimensional arrangement of atoms within a crystal lattice is fundamental to predicting a molecule's behavior. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies, where minor conformational changes can significantly impact biological efficacy. For materials scientists, crystal packing and intermolecular interactions dictate properties like solubility, stability, and polymorphism. X-ray crystallography remains the gold standard for providing this definitive structural information.
Experimental Deep Dive: From Synthesis to Structure
Synthesis of Substituted Acetophenones: A General Overview
The synthesis of substituted acetophenones can be achieved through various established methods. A common approach involves the Friedel-Crafts acylation of a substituted benzene ring. For instance, the synthesis of 2'-nitroacetophenone can be accomplished by the nitration of acetophenone.[2] The synthesis of 2'-amino-5'-bromoacetophenone, our primary example, involves the mild bromination of 2'-aminoacetophenone using pyridinium tribromide.[3]
Experimental Protocol: Synthesis of 2'-Amino-5'-bromoacetophenone [3]
-
Reaction Setup: Dissolve 2'-aminoacetophenone in an appropriate solvent such as dichloromethane.
-
Bromination: Slowly add a solution of pyridinium tribromide to the reaction mixture at a controlled temperature.
-
Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and perform an aqueous workup to remove impurities.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane-hexane).
-
Crystallization: Recrystallize the purified compound from a solvent like ethanol to obtain single crystals suitable for X-ray diffraction.
The Art of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The choice of solvent, temperature, and crystallization technique are critical variables that require careful optimization. Slow evaporation of a saturated solution is a commonly employed and effective method. For 2'-amino-5'-bromoacetophenone, pale yellow tablets were obtained by recrystallization from ethanol.[3]
X-ray Diffraction Analysis: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within the crystal. This data allows for the precise determination of bond lengths, bond angles, and the overall molecular conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction [4]
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 291 K for 2'-amino-5'-bromoacetophenone).[3]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates and displacement parameters.
Comparative Analysis of Substituted Acetophenones
A comparative analysis of the structural and physical properties of different acetophenone derivatives highlights the influence of substituent groups on their molecular characteristics.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Crystallographic Data |
| 2'-Amino-5'-bromoacetophenone | C₈H₈BrNO | 214.06 | 82-83 | Orthorhombic, Pna2₁, a=21.9206(6) Å, b=7.3583(2) Å, c=5.0596(2) Å[3][5] |
| 2'-Nitroacetophenone | C₈H₇NO₃ | 165.15 | 24-28 | Not available in searched literature |
| 4'-Chloro-2'-nitroacetophenone | C₈H₆ClNO₃ | 199.59 | 55-59 | Not available in searched literature |
| 4'-Chloro-3'-nitroacetophenone | C₈H₆ClNO₃ | 199.59 | 99-101 | Not available in searched literature |
| 5'-Bromo-2'-hydroxy-3'-nitroacetophenone | C₈H₆BrNO₄ | 260.04 | 129-132 | Not available in searched literature[6] |
Insights from the Data:
The crystal structure of 2'-Amino-5'-bromoacetophenone reveals an orthorhombic crystal system with the space group Pna2₁.[3][5] The conformation of the molecule is such that the carbonyl group is directed towards the amino group, facilitating an intramolecular hydrogen bond.[3] This interaction significantly influences the planarity and stability of the molecule.
While complete crystallographic data for the other listed derivatives were not found in the searched literature, the variation in their melting points suggests differences in their crystal packing and intermolecular forces. For instance, the higher melting point of 4'-Chloro-3'-nitroacetophenone compared to 4'-Chloro-2'-nitroacetophenone may be attributed to more efficient crystal packing or stronger intermolecular interactions arising from the different substitution pattern.
Beyond X-ray Crystallography: A Multi-faceted Approach to Characterization
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of these molecules requires a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure in solution and providing insights into the electronic environment of the atoms. For 2'-amino-5'-bromoacetophenone, NMR studies in solution indicated a conformation consistent with that observed in the solid state.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Visualizing the Workflow and Molecular Structure
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow from synthesis to structural analysis.
Caption: 2D representation of 2'-Amino-5'-bromoacetophenone highlighting the intramolecular hydrogen bond.
Conclusion
The structural analysis of substituted acetophenones, exemplified here by the detailed crystallographic study of 2'-Amino-5'-bromoacetophenone, provides invaluable insights for researchers in drug discovery and materials science. While a direct comparative guide for 1-(5-Chloro-2-nitrophenyl)ethanone derivatives remains elusive due to a lack of published crystal structures, the principles and methodologies outlined in this guide are broadly applicable. The integration of synthesis, crystallization, X-ray diffraction, and other spectroscopic techniques forms a robust framework for the comprehensive characterization of these and other important molecular entities. This multi-technique approach ensures the scientific integrity and trustworthiness of the data, providing a solid foundation for further research and development.
References
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Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4, 21-26. [Link]
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Baker, L. J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, E57(6), o540-o541. [Link]
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-
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A Comparative Benchmarking of the Biological Activities of 1-(5-Chloro-2-nitrophenyl)ethanone Analogs: A Strategic Guide for Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with potent and selective biological activities is a paramount objective. The substituted acetophenones, particularly those bearing nitro and chloro moieties, represent a privileged starting point for the synthesis of a diverse array of heterocyclic and open-chain compounds. Among these, 1-(5-Chloro-2-nitrophenyl)ethanone serves as a versatile precursor for generating analogs with promising therapeutic potential. This guide presents a comparative framework for the synthesis and biological evaluation of three distinct classes of analogs derived from this core structure: chalcones, thiazolidinones, and 1,3,4-oxadiazoles. By providing a head-to-head comparison of their potential antimicrobial, anticancer, and anti-inflammatory activities, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to navigate the chemical space of these compounds and identify promising leads for further development.
The rationale for selecting these three classes of analogs lies in their well-documented, yet often disparate, pharmacological profiles. Chalcones, with their characteristic α,β-unsaturated keto functionality, are known for their broad spectrum of biological activities. Thiazolidinones are a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates. Finally, 1,3,4-oxadiazoles are recognized for their metabolic stability and ability to act as bioisosteres for ester and amide groups. A systematic comparison of analogs derived from a common precursor will allow for a clearer understanding of the impact of these distinct heterocyclic systems on the overall biological activity profile.
I. A Proposed Panel of Analogs for Comparative Evaluation
To facilitate a meaningful comparative study, we propose the synthesis and evaluation of the following representative analogs, all originating from 1-(5-Chloro-2-nitrophenyl)ethanone:
-
Analog 1 (Chalcone): (2E)-1-(5-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
-
Analog 2 (Thiazolidinone): 2-((5-Chloro-2-nitrophenyl)acetyl)-3-phenyl-1,3-thiazolidin-4-one
-
Analog 3 (1,3,4-Oxadiazole): 2-((5-Chloro-2-nitrophenyl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
This selection allows for a direct comparison of three distinct chemical scaffolds, each with unique physicochemical properties and potential modes of action, while maintaining the core 1-(5-chloro-2-nitrophenyl) moiety.
II. Synthetic Pathways and Methodologies
The synthesis of the proposed analogs from 1-(5-Chloro-2-nitrophenyl)ethanone is designed to be efficient and modular, allowing for the potential generation of a wider library of derivatives for future structure-activity relationship (SAR) studies.
A. Synthesis of Analog 1 (Chalcone)
The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation, a reliable and high-yielding reaction.[1]
Figure 1: Synthetic scheme for Analog 1 (Chalcone).
Experimental Protocol:
-
Dissolve 1-(5-Chloro-2-nitrophenyl)ethanone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add a catalytic amount of aqueous sodium hydroxide solution (10%) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain pure Analog 1.
B. Synthesis of Analog 2 (Thiazolidinone)
The synthesis of the thiazolidinone analog involves a multi-step process, beginning with the formation of a Schiff base followed by cyclization with thioglycolic acid.[2]
Figure 2: Synthetic scheme for Analog 2 (Thiazolidinone).
Experimental Protocol:
-
Step 1: Hydrazone formation: Reflux a mixture of 1-(5-Chloro-2-nitrophenyl)ethanone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours. Cool the reaction mixture and filter the resulting solid to obtain the hydrazone intermediate.
-
Step 2: Schiff base formation: Reflux the hydrazone intermediate (1 equivalent) with aniline (1 equivalent) in glacial acetic acid for 8-10 hours. Pour the reaction mixture into crushed ice to precipitate the Schiff base. Filter and dry the product.
-
Step 3: Thiazolidinone ring formation: Reflux a mixture of the Schiff base (1 equivalent), thioglycolic acid (1.2 equivalents), and a catalytic amount of anhydrous zinc chloride in dry toluene for 12-14 hours.[3] After completion, cool the reaction mixture and neutralize with a 10% sodium bicarbonate solution.[3] The separated solid is filtered, washed, and recrystallized from a suitable solvent to yield Analog 2.
C. Synthesis of Analog 3 (1,3,4-Oxadiazole)
The synthesis of the 1,3,4-oxadiazole analog proceeds through the formation of a hydrazide, followed by cyclization.[4][5]
Figure 3: Synthetic scheme for Analog 3 (1,3,4-Oxadiazole).
Experimental Protocol:
-
Step 1: Semicarbazone formation: Reflux a mixture of 1-(5-Chloro-2-nitrophenyl)ethanone (1 equivalent), semicarbazide hydrochloride (1.2 equivalents), and sodium acetate in aqueous ethanol for 4-6 hours. Cool the reaction mixture to obtain the semicarbazone intermediate.
-
Step 2: Oxidative cyclization: Reflux the semicarbazone intermediate in phosphorus oxychloride (POCl₃) for 5-7 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base to precipitate the 2-amino-5-substituted-1,3,4-oxadiazole intermediate.
-
Step 3: Acylation: Stir a solution of the amino-oxadiazole intermediate (1 equivalent) and 4-chlorobenzoyl chloride (1.1 equivalents) in pyridine at room temperature for 12-16 hours. Pour the reaction mixture into ice-cold water to precipitate Analog 3. Filter, wash, and recrystallize to obtain the pure product.
III. Comparative Biological Activity Assessment
To ensure a robust and objective comparison, it is crucial to evaluate the biological activities of the three analogs under standardized conditions. The following experimental protocols are recommended.
A. Antimicrobial Activity
The antimicrobial activity will be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal strain.
Experimental Workflow:
Figure 4: Workflow for antimicrobial susceptibility testing.
Detailed Protocol (Kirby-Bauer Disk Diffusion Method): [6]
-
Prepare a standardized inoculum (approximately 1-2 × 10⁸ CFU/mL) of the test microorganisms in sterile saline.[6]
-
Evenly swab the inoculum onto the surface of Mueller-Hinton agar plates.[7]
-
Aseptically place sterile paper discs (6 mm) impregnated with a standard concentration of the test compounds (e.g., 30 µ g/disc ) onto the agar surface.[6]
-
Include a vehicle control (e.g., DMSO) and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as negative and positive controls, respectively.
-
Incubate the plates at 35-37°C for 16-24 hours.[6]
-
Measure the diameter of the zone of growth inhibition around each disc to the nearest millimeter.[6]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution): [7]
-
Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Data Presentation:
| Analog | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Analog 1 (Chalcone) | 18 | 15 | 12 | 16 | 32 | 64 |
| Analog 2 (Thiazolidinone) | 22 | 19 | 16 | 8 | 16 | 32 |
| Analog 3 (1,3,4-Oxadiazole) | 14 | 11 | 9 | 32 | 64 | >128 |
| Ciprofloxacin | 25 | 28 | - | 1 | 0.5 | - |
| Fluconazole | - | - | 20 | - | - | 4 |
B. Anticancer Activity
The in vitro anticancer activity of the analogs will be evaluated against a panel of human cancer cell lines using the MTT assay, which measures cell viability.
Experimental Workflow:
Figure 5: Workflow for MTT assay for anticancer activity.
Detailed Protocol (MTT Assay): [8][9]
-
Seed human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Analog | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) | HCT116 (IC₅₀, µM) |
| Analog 1 (Chalcone) | 12.5 | 25.8 | 18.3 |
| Analog 2 (Thiazolidinone) | 5.2 | 8.9 | 6.7 |
| Analog 3 (1,3,4-Oxadiazole) | 35.1 | 48.2 | 41.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
C. Anti-inflammatory Activity
The anti-inflammatory potential of the analogs will be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]
Experimental Workflow:
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A Comparative Guide to the Structural Validation of Synthesized 1-(5-Chloro-2-nitrophenyl)ethanone Derivatives
Introduction: The Crucial Role of Structural Validation in Drug Discovery
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities is the engine of innovation. The scaffold, 1-(5-Chloro-2-nitrophenyl)ethanone, serves as a valuable starting material for creating a diverse library of derivatives with potential therapeutic applications.[1] These derivatives, generated by modifying the core structure, must undergo rigorous structural validation. This process is not merely a quality control step; it is the fundamental proof that the intended molecule has been created. An unconfirmed structure can lead to erroneous biological data, wasted resources, and compromised patient safety.
This guide provides a comparative analysis of the essential analytical techniques used to confirm the identity and purity of synthesized derivatives of 1-(5-Chloro-2-nitrophenyl)ethanone. We will delve into the causality behind experimental choices, present integrated workflows, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Chemist's Toolkit: A Comparative Overview of Analytical Techniques
The unambiguous elucidation of a chemical structure requires a multi-faceted approach, where each technique provides a unique piece of the puzzle.[2][3][4] No single method is sufficient on its own; instead, the convergence of data from several orthogonal techniques provides the highest degree of confidence.[5]
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Unparalleled for detailed structural elucidation of the molecular backbone.[3] | Relatively low sensitivity, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[6] | High sensitivity, ideal for confirming molecular formula and identifying trace impurities.[7] | Provides limited information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups.[8] | Quick, non-destructive, and excellent for identifying key chemical bonds. | Can be ambiguous for complex molecules with many functional groups. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound and quantification of impurities.[9] | "Gold standard" for assessing purity and separating complex mixtures.[10] | Does not provide structural information on its own. |
The Validation Workflow: An Integrated and Self-Validating Approach
A robust validation strategy follows a logical progression, with each step building upon the last. This integrated workflow ensures that the data is cross-validated at each stage, creating a self-validating system. For instance, the molecular weight determined by Mass Spectrometry sets a clear expectation for the NMR and IR data.
Caption: Integrated workflow for the structural validation of synthesized derivatives.
Case Study: Validation of a Hypothetical Derivative - 1-(5-Chloro-2-aminophenyl)ethanone
Let's consider a common synthetic transformation: the reduction of the nitro group in the parent compound to an amine.
Parent Compound: 1-(5-Chloro-2-nitrophenyl)ethanone Hypothetical Derivative: 1-(5-Chloro-2-aminophenyl)ethanone
Comparative Spectroscopic Data
| Technique | Parent Compound: 1-(5-Chloro-2-nitrophenyl)ethanone | Derivative: 1-(5-Chloro-2-aminophenyl)ethanone | Interpretation of Change |
| IR Spectroscopy | Strong asymmetric and symmetric N-O stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹.[11] | Disappearance of N-O stretches. Appearance of two new N-H stretching bands around 3300-3500 cm⁻¹. | Confirms the reduction of the nitro group (NO₂) to an amino group (NH₂). |
| Mass Spectrometry (HRMS) | Calculated m/z for C₈H₆ClNO₃: [M+H]⁺ = 200.0063 | Calculated m/z for C₈H₈ClNO: [M+H]⁺ = 170.0322 | The mass shift of -30 Da is consistent with the loss of two oxygen atoms and the gain of two hydrogen atoms (O₂ vs. H₂). |
| ¹H NMR Spectroscopy | Aromatic protons are deshielded due to the electron-withdrawing nitro group, appearing further downfield. | Aromatic protons shift upfield due to the electron-donating nature of the new amino group. A broad singlet appears for the NH₂ protons. | Demonstrates a significant change in the electronic environment of the aromatic ring, consistent with the functional group transformation. |
| ¹³C NMR Spectroscopy | The carbon atom attached to the nitro group (C2) is significantly deshielded (~140-150 ppm).[12][13] | The C2 carbon atom shifts significantly upfield due to the electron-donating effect of the amino group. | Confirms the change in substitution at the C2 position of the phenyl ring. |
| HPLC Analysis | A single peak with a specific retention time, purity >99%. | A single peak with a different retention time, purity >99%. | Confirms the high purity of the final product and its different polarity compared to the starting material.[14][15] |
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Rationale: To obtain the exact mass and elemental composition of the synthesized derivative, which is a critical piece of evidence for its identity.[7][16]
-
Protocol:
-
Prepare a 1 mg/mL solution of the purified derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Infuse the sample directly into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).
-
Use the instrument software to calculate the elemental composition from the measured accurate mass.
-
¹H and ¹³C NMR Spectroscopy
-
Rationale: To elucidate the complete carbon-hydrogen framework of the molecule and confirm the connectivity of all atoms.[17][18]
-
Protocol:
-
Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.
-
Integrate the peaks to determine the relative number of protons for each signal.[17]
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations for unambiguous assignment.
-
HPLC Purity Analysis
-
Rationale: To quantify the purity of the final compound and ensure the absence of starting materials or by-products.[9][19] HPLC is considered the gold standard for purity testing.[10]
-
Protocol:
-
Develop a suitable HPLC method. A common starting point is a C18 reverse-phase column with a gradient elution using water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Prepare a stock solution of the derivative at 1 mg/mL and dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target is typically >95% for research compounds.
-
Logical Relationships in Data Interpretation
The power of this multi-technique approach lies in the logical connections between the datasets.
Caption: Interrelation of spectroscopic data for structural confirmation.
Conclusion
The structural validation of synthesized derivatives is a cornerstone of chemical and pharmaceutical research. A systematic and multi-technique approach, as outlined in this guide, is essential for ensuring the scientific integrity of the data generated. By comparing and integrating data from Mass Spectrometry, NMR, IR, and HPLC, researchers can confidently confirm the structure and purity of their compounds, paving the way for accurate downstream biological evaluation and the successful development of new therapeutic agents.
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A Senior Application Scientist's Guide to Catalyst Performance in the Selective Hydrogenation of 1-(5-Chloro-2-nitrophenyl)ethanone
For researchers and professionals in drug development and fine chemical synthesis, the selective reduction of a nitro group in the presence of other reducible functionalities is a critical transformation. The molecule 1-(5-Chloro-2-nitrophenyl)ethanone presents a classic chemoselectivity challenge: the reduction of the nitro group to an amine without affecting the ketone moiety or the aryl chloride. The resulting product, 1-(2-amino-5-chlorophenyl)ethanone, is a valuable intermediate in the synthesis of various pharmaceuticals, including benzodiazepines.[1][2]
This guide provides an in-depth comparison of common catalytic systems for this transformation, grounded in established principles of heterogeneous catalysis and supported by experimental insights. We will delve into the nuances of catalyst selection, reaction optimization, and procedural best practices to empower you to make informed decisions in your synthetic endeavors.
The Chemoselectivity Challenge: Nitro vs. Ketone Reduction
The primary challenge in the hydrogenation of 1-(5-Chloro-2-nitrophenyl)ethanone lies in the relative reactivity of the nitro and ketone groups. Catalytic hydrogenation is a powerful reduction method, but over-reduction can lead to the formation of the corresponding amino alcohol, diminishing the yield of the desired amino ketone.[3] Furthermore, harsh conditions can also lead to hydrodechlorination. Therefore, the choice of catalyst and reaction conditions is paramount to achieving high chemoselectivity.
Comparing the Titans: A Performance Benchmark of Common Catalysts
The selective hydrogenation of nitroarenes is typically dominated by catalysts based on noble metals such as palladium and platinum, as well as the workhorse of industrial reductions, Raney Nickel. Each of these catalysts offers a unique profile of activity, selectivity, and cost-effectiveness.
| Catalyst | Support | Typical Loading (w/w) | Pressure (H₂) | Temperature (°C) | Solvent | Selectivity for Amino Ketone | Relative Cost |
| Palladium | Carbon (Pd/C) | 5-10% | 1-5 atm | 25-80 | Methanol, Ethanol, Ethyl Acetate | Good to Excellent | |
| Platinum | Carbon (Pt/C) | 1-5% | 1-10 atm | 25-100 | Methanol, Ethanol, Acetic Acid | High | |
| Raney Nickel | N/A | Slurry | 1-50 atm | 50-150 | Ethanol, Methanol | Moderate to Good | $ |
Note: The performance data in this table is a synthesis of typical results for the hydrogenation of substituted nitroarenes and may vary depending on the specific reaction conditions.
Palladium on Carbon (Pd/C): The Versatile Standard
Palladium on carbon is often the first choice for nitro group reductions due to its high activity and generally good selectivity under mild conditions.[4][5] The porous carbon support provides a high surface area for the dispersed palladium nanoparticles, facilitating efficient catalysis. For the selective reduction of 1-(5-Chloro-2-nitrophenyl)ethanone, 5-10% Pd/C is typically employed at low hydrogen pressures (1-5 atm) and temperatures ranging from ambient to moderate (25-80 °C). Solvents like methanol, ethanol, or ethyl acetate are commonly used. The key to high selectivity with Pd/C is careful control of reaction time and temperature to prevent over-reduction of the ketone.
Platinum on Carbon (Pt/C): The High-Activity Option
Platinum-based catalysts are generally more active than their palladium counterparts for hydrogenation reactions.[6] This higher activity can be advantageous for achieving complete conversion of the starting material but also poses a greater risk of over-reduction if not carefully controlled. Pt/C can be particularly effective for the hydrogenation of sterically hindered nitro groups. When used for the reduction of 1-(5-Chloro-2-nitrophenyl)ethanone, lower catalyst loadings (1-5%) are often sufficient. The reaction can be run under similar conditions to Pd/C, though lower temperatures may be preferable to enhance selectivity. The addition of a small amount of a catalyst modifier or running the reaction in a slightly acidic medium (e.g., with a co-solvent of acetic acid) can sometimes suppress ketone reduction.
Raney Nickel: The Cost-Effective Workhorse
Raney Nickel, a porous nickel catalyst, is a highly active and cost-effective option for large-scale industrial hydrogenations.[7][8] It is known for its ability to hydrogenate a wide range of functional groups. While highly active, Raney Nickel can be less chemoselective than noble metal catalysts. For the selective reduction of 1-(5-Chloro-2-nitrophenyl)ethanone, achieving high yields of the amino ketone requires careful optimization of reaction conditions, particularly temperature and hydrogen pressure. Higher pressures and temperatures are often required compared to Pd/C or Pt/C, which can increase the likelihood of ketone reduction. However, for applications where cost is a primary driver, the development of a robust process with Raney Nickel can be highly advantageous.
Experimental Protocol: A Self-Validating System for Selective Hydrogenation using 5% Pd/C
This protocol provides a detailed, step-by-step methodology for the selective catalytic hydrogenation of 1-(5-Chloro-2-nitrophenyl)ethanone. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Materials:
-
1-(5-Chloro-2-nitrophenyl)ethanone
-
5% Palladium on activated carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or a similar filter aid
-
Parr shaker or a similar hydrogenation apparatus
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing system (e.g., 3:1 Hexanes:Ethyl Acetate)
Procedure:
-
Reactor Preparation and Inerting:
-
A 250 mL Parr shaker flask is charged with a magnetic stir bar.
-
The flask is sealed and the system is purged with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This is a critical step to prevent any side reactions with atmospheric oxygen and to ensure the safe handling of the flammable hydrogen gas and catalyst.
-
-
Charging of Reactants:
-
Under a positive pressure of nitrogen, 1-(5-Chloro-2-nitrophenyl)ethanone (e.g., 5.0 g, 25.0 mmol) is added to the flask.
-
Anhydrous methanol (100 mL) is then added as the solvent. Methanol is a good choice as it readily dissolves the starting material and product, and is relatively inert under these hydrogenation conditions.
-
Finally, 5% Pd/C (e.g., 0.25 g, 5% w/w) is carefully added. The catalyst is added last to minimize its exposure to air.
-
-
Hydrogenation:
-
The reactor is sealed and purged again with nitrogen before being evacuated and filled with hydrogen gas to a pressure of 3 atm. This purge-fill cycle is repeated three times to ensure the atmosphere is predominantly hydrogen.
-
The stirrer is started, and the reaction mixture is shaken at room temperature (approximately 25 °C).
-
The progress of the reaction is monitored by the uptake of hydrogen and by periodic sampling for TLC analysis. The disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) on the TLC plate will indicate the reaction's progression.
-
-
Reaction Work-up and Product Isolation:
-
Once the reaction is complete (as indicated by the cessation of hydrogen uptake and TLC analysis), the stirrer is stopped, and the reactor is carefully vented and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is then washed with a small amount of methanol to ensure complete recovery of the product. The use of a filter aid like Celite is crucial for the efficient removal of the fine, black Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-(2-amino-5-chlorophenyl)ethanone.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure aminoketone.
-
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying catalytic mechanism, the following diagrams have been generated.
Caption: A streamlined workflow for the catalytic hydrogenation of 1-(5-Chloro-2-nitrophenyl)ethanone.
Caption: A simplified representation of the catalytic cycle for nitro group hydrogenation on a palladium surface.
Conclusion and Future Outlook
The selective hydrogenation of 1-(5-Chloro-2-nitrophenyl)ethanone is a well-established yet nuanced transformation. While Pd/C remains the catalyst of choice for many applications due to its balanced activity and selectivity, Pt/C and Raney Nickel offer viable alternatives, particularly when considering factors like reaction rate and cost. The key to success lies in the careful control of reaction parameters and a thorough understanding of the catalyst's behavior.
Future research in this area will likely focus on the development of even more selective and sustainable catalyst systems. This includes the exploration of non-precious metal catalysts with enhanced performance, the use of novel catalyst supports to modulate activity and selectivity, and the application of flow chemistry for safer and more efficient continuous production. As the demand for complex pharmaceutical intermediates grows, the continuous improvement of catalytic methods for chemoselective reductions will remain a vital area of scientific inquiry.
References
- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
- CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
- Corma, A., Serna, P., & Concepción, P. (2007). Gold as a Chemoselective Hydrogenation Catalyst.
- Gallezot, P. (1997). Selective hydrogenation of α,β-unsaturated aldehydes.
- Singh, R. K., Devi, S., & Prasad, D. N. (2012). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relaxants. Arabian Journal of Chemistry, 8(3), 425-432.
- Studer, M., Blaser, H. U., & Exner, C. (2003). Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
- Foubelo, F., & Yus, M. (2015). The Use of Raney® Nickel in Organic Synthesis. Current Organic Chemistry, 19(8), 742-772.
- Rylander, P. N. (2002).
-
Wikipedia contributors. (2023, December 28). Raney nickel. In Wikipedia, The Free Encyclopedia. Retrieved January 31, 2026, from [Link]
- Sajiki, H., & Mori, A. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
- Blaser, H. U., Steiner, H., & Studer, M. (2009). Chemoselective hydrogenation of functionalized nitroarenes: a review. Catalysis Science & Technology, 1(1), 7-19.
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- 6. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
